1-(4-Fluorophenyl)guanidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTLMODNENPLQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364299 | |
| Record name | 1-(4-fluorophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65783-21-3 | |
| Record name | 1-(4-fluorophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(4-Fluorophenyl)guanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorophenyl)guanidine is a halogenated aryl guanidine derivative. The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic moiety that is protonated at physiological pH. This structural feature often imparts significant biological activity to molecules in which it is present. Guanidine-containing compounds are a well-established class of therapeutic agents with a broad spectrum of activities, including antihypertensive, antidiabetic, and antimicrobial effects. The introduction of a fluorine atom to the phenyl ring can modulate the compound's physicochemical properties, such as its pKa, lipophilicity, and metabolic stability, which in turn can influence its pharmacokinetic and pharmacodynamic profile.
This technical guide provides a summary of the available chemical properties of this compound, drawing on data from closely related analogs where specific information is unavailable. It also outlines detailed experimental protocols for the determination of its key chemical and physical characteristics, and presents a generalized synthetic approach.
Chemical and Physical Properties
Quantitative data for this compound is not extensively reported in the public domain. The following tables summarize the available information for the hydrochloride salt of the compound and provide estimated values or data from structurally similar compounds for comparison.
Table 1: General and Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source/Notes |
| Chemical Name | This compound hydrochloride | - |
| CAS Number | 76635-19-3 | - |
| Molecular Formula | C₇H₉ClFN₃ | Calculated |
| Molecular Weight | 189.62 g/mol | Calculated |
| Appearance | White to pale brown solid (predicted) | Based on related compounds |
| Melting Point | Data not available (~220 °C for a related morpholino derivative) | [1] |
| Boiling Point | Data not available | - |
| Solubility | Data not available (expected to be soluble in polar solvents) | General property of guanidine salts |
| pKa | Data not available (pKa of aryl guanidines are influenced by substituents) | [1][2][3][4][5] |
Table 2: Spectral Data (Predicted and General for Aryl Guanidines)
| Spectral Data | Predicted/General Characteristics |
| ¹H NMR | Aromatic protons (AA'BB' system), broad signals for guanidinium protons (NH). |
| ¹³C NMR | Aromatic carbons, characteristic signal for the guanidinium carbon (~155-160 ppm). |
| IR Spectroscopy | N-H stretching vibrations (broad, ~3100-3400 cm⁻¹), C=N stretching (~1650 cm⁻¹), C-F stretching (~1200-1250 cm⁻¹), and aromatic C-H and C=C bands. |
| Mass Spectrometry | Molecular ion peak corresponding to the free base [M+H]⁺. |
Experimental Protocols
Detailed experimental procedures are crucial for the accurate characterization of this compound. The following are standard methodologies for determining key physicochemical properties.
Synthesis of this compound Hydrochloride
A common method for the synthesis of aryl guanidines involves the reaction of an amine with a guanylating agent.[6][7][8][9][10]
Materials:
-
4-Fluoroaniline
-
Cyanamide
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Sodium Hydroxide
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 4-fluoroaniline (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add concentrated hydrochloric acid to form the hydrochloride salt of the aniline.
-
Add a solution of cyanamide (1.2 equivalents) in water to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with an aqueous solution of sodium hydroxide to precipitate the free base.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the crude this compound.
-
Dissolve the crude product in a minimal amount of ethanol and add concentrated hydrochloric acid to precipitate the hydrochloride salt.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield this compound hydrochloride.
References
- 1. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Guanidine synthesis by guanylation [organic-chemistry.org]
- 7. Guanidine synthesis by guanidinylation [organic-chemistry.org]
- 8. One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB03109B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)guanidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 1-(4-fluorophenyl)guanidine, a valuable building block in medicinal chemistry and drug discovery. This document details the underlying chemical principles, experimental protocols, and quantitative data to support researchers in the successful synthesis of this target compound.
Introduction
Guanidine and its derivatives are a class of organic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities. The guanidinium group, being protonated at physiological pH, can participate in multiple hydrogen bonding interactions, often mimicking the side chain of arginine. This property makes guanidine-containing molecules attractive for targeting various enzymes and receptors. This compound, in particular, serves as a key intermediate in the synthesis of a range of biologically active molecules, including inhibitors of nitric oxide synthase and other therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity.
This guide focuses on the most common and practical laboratory-scale synthesis of this compound, proceeding from readily available starting materials.
Core Synthesis Pathway
The principal and most direct method for the synthesis of this compound involves the guanylation of 4-fluoroaniline. This reaction is typically achieved by treating 4-fluoroaniline with a suitable guanylating agent, such as cyanamide, in the presence of an acid catalyst. The overall reaction proceeds as a nucleophilic addition of the amino group of 4-fluoroaniline to the carbon atom of the guanylating agent.
Reaction Scheme
The general chemical transformation can be depicted as follows:
Caption: Synthesis of this compound from 4-Fluoroaniline.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of this compound. The protocol is based on established methods for the guanylation of anilines.
Synthesis of this compound Hydrochloride
Materials:
-
4-Fluoroaniline
-
Cyanamide (50% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Acetone
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoroaniline (e.g., 10 mmol, 1.11 g) in ethanol (20 mL).
-
Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (e.g., 10 mmol, 0.83 mL) with stirring.
-
Addition of Cyanamide: To the stirred solution, add a 50% aqueous solution of cyanamide (e.g., 25 mmol, 1.05 g).
-
Reaction: Heat the reaction mixture to reflux and maintain for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralization and Precipitation: To the residue, add a saturated aqueous solution of sodium carbonate until the pH is basic (pH ~9-10). A solid precipitate of this compound should form.
-
Isolation and Purification: Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water and then with a small amount of cold acetone.
-
Drying: Dry the purified this compound under vacuum to a constant weight.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 4-Fluoroaniline | 1.0 eq |
| Cyanamide | 2.5 eq |
| Hydrochloric Acid | 1.0 eq |
| Reaction Conditions | |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 10 - 12 hours |
| Product | |
| Theoretical Yield | Based on 4-fluoroaniline |
| Expected Yield | 75-85% |
| Appearance | White to off-white solid |
Logical Workflow
The synthesis of this compound can be broken down into a logical sequence of steps, from starting material preparation to final product isolation.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide outlines a reliable and straightforward pathway for the synthesis of this compound. The described method, utilizing the guanylation of 4-fluoroaniline with cyanamide, is a well-established and efficient route for obtaining this valuable intermediate. The provided experimental protocol and quantitative data serve as a practical resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, facilitating the synthesis of this and related guanidine-containing compounds for further investigation and application. Adherence to standard laboratory safety practices is essential when carrying out these procedures.
Unraveling the Molecular Mysteries: A Technical Guide to the Mechanism of Action of 1-(4-Fluorophenyl)guanidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific mechanism of action of 1-(4-Fluorophenyl)guanidine is limited in publicly available scientific literature. This guide provides a comprehensive overview of the potential mechanisms of action based on the well-established biological activities of structurally related guanidine derivatives. The experimental protocols and potential signaling pathways described herein are based on established methodologies for this class of compounds and serve as a foundational framework for future research.
Introduction
Guanidine, a nitrogen-rich functional group, is a recurring motif in a vast array of biologically active natural products and synthetic molecules. Its ability to exist in a protonated state at physiological pH allows it to participate in crucial hydrogen bonding and electrostatic interactions with various biological targets. The introduction of a 4-fluorophenyl moiety to the guanidine core, as in this compound, is anticipated to modulate its pharmacokinetic and pharmacodynamic properties, including membrane permeability, metabolic stability, and target affinity, by altering its lipophilicity and electronic distribution.
This technical guide consolidates the current understanding of guanidine pharmacology to propose the most probable mechanisms of action for this compound. It details potential molecular targets, summarizes quantitative data from analogous compounds, provides in-depth experimental protocols for investigation, and visualizes the associated signaling pathways and experimental workflows.
Potential Mechanisms of Action and Molecular Targets
Based on the extensive research on guanidine-containing compounds, the primary mechanisms of action for this compound are likely to involve one or more of the following:
-
Modulation of Ion Channels: Guanidine and its derivatives are well-documented modulators of voltage-gated ion channels, particularly sodium (NaV) and potassium (KV) channels.[1][2][3] By interacting with the channel pore or its voltage-sensing domains, these compounds can alter ion flux, leading to changes in cellular excitability. This is a key mechanism for the effects of guanidinium toxins.[1]
-
Enzyme Inhibition: The guanidinium group can mimic the side chain of arginine, a common substrate for many enzymes. This allows guanidine derivatives to act as competitive inhibitors for enzymes such as nitric oxide synthase (NOS), protein disulfide isomerase, and various kinases.[4][5][6]
-
Receptor Binding and Modulation: Aryl guanidine structures have been shown to interact with various G-protein coupled receptors (GPCRs) and other receptor types. For instance, some guanidine derivatives are known to be ligands for α2-adrenergic and histamine H3 receptors.[7][8][9]
-
DNA Intercalation and Groove Binding: A growing body of research is exploring the potential of guanidine derivatives as anticancer agents that interact with DNA. These compounds can bind to the minor groove of the DNA double helix, interfering with replication and transcription processes.[10]
Quantitative Data from Structurally Related Compounds
To provide a quantitative context for the potential activity of this compound, the following tables summarize key pharmacological data from analogous compounds.
Table 1: Inhibition of Voltage-Gated Potassium (Kv) Channels by Guanidine Analogs
| Compound | Channel Type | IC50 (mM) | Reference |
| Guanidine | Shaker Kv | 1.3 ± 0.1 | [3] |
| Methylguanidine | Shaker Kv | 0.8 ± 0.1 | [3] |
| Ethylguanidine | Shaker Kv | 0.5 ± 0.1 | [3] |
Table 2: DNA Binding Affinity of Novel Guanidine Derivatives
| Compound | DNA Type | Binding Constant (Kb) (M-1) | Gibbs Free Energy (ΔG) (kJ mol-1) | Reference |
| Compound 7i (4-Me, 4-Br substituted) | Salmon Sperm DNA | 3.49 × 105 ± 0.04 | -31.61 | [10] |
| Compound 7e (3,4,5-trimethyl substituted) | Salmon Sperm DNA | 2.87 × 105 ± 0.05 | -31.13 | [10] |
| Compound 7a (unsubstituted) | Salmon Sperm DNA | 2.51 × 105 ± 0.03 | -30.79 | [10] |
Table 3: Receptor Binding Affinities of Guanidine-Based Ligands
| Compound | Receptor | pKi | Reference |
| Guanfacine | α2A Adrenoceptor | 7.8 | [9] |
| Guanabenz | α2A Adrenoceptor | 7.6 | [9] |
| Compound 1c | Histamine H3 Receptor | 6.80 | [11] |
Detailed Experimental Protocols
The following section outlines detailed methodologies for key experiments to elucidate the mechanism of action of this compound.
Synthesis of this compound
A common method for the synthesis of aryl guanidines involves the reaction of the corresponding aniline with a guanylating agent.
Protocol:
-
Starting Materials: 4-fluoroaniline and a suitable guanylating agent (e.g., S-methylisothiourea sulfate or cyanamide).
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent such as ethanol or water, often under reflux conditions.
-
Reaction Monitoring: Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Purification: The product is typically purified by recrystallization or column chromatography.
-
Characterization: The structure of the synthesized this compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Electrophysiological Analysis of Ion Channel Modulation
The effect of this compound on ion channel activity can be assessed using the patch-clamp technique.
Protocol:
-
Cell Culture: Use a cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific KV or NaV channel subunit).
-
Patch-Clamp Recording:
-
Prepare whole-cell patch-clamp recordings.
-
The intracellular (pipette) solution should contain appropriate ions and buffering agents.
-
The extracellular (bath) solution should also be appropriately formulated.
-
-
Drug Application: Apply this compound at various concentrations to the bath solution.
-
Data Acquisition: Record the ionic currents in response to specific voltage protocols before and after drug application.
-
Data Analysis: Analyze the changes in current amplitude, voltage-dependence of activation and inactivation, and channel kinetics to determine the effect of the compound.
Enzyme Inhibition Assays
To investigate the potential inhibitory effect on enzymes like nitric oxide synthase (NOS), a colorimetric or fluorometric assay can be employed.
Protocol:
-
Enzyme and Substrate: Use purified recombinant enzyme (e.g., iNOS) and its substrate (e.g., L-arginine).
-
Assay Buffer: Prepare an appropriate assay buffer containing necessary cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin for NOS).
-
Inhibition Assay:
-
Incubate the enzyme with varying concentrations of this compound.
-
Initiate the reaction by adding the substrate.
-
Measure the product formation (e.g., conversion of oxyhemoglobin to methemoglobin for NOS activity) over time using a spectrophotometer.
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
DNA Binding Studies
UV-Visible spectroscopy can be used to determine the binding affinity of this compound to DNA.
Protocol:
-
DNA Preparation: Prepare a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl).
-
UV-Vis Titration:
-
Keep the concentration of this compound constant while titrating with increasing concentrations of ctDNA.
-
Record the UV-Vis absorption spectrum after each addition of DNA.
-
-
Data Analysis: Monitor the changes in the absorption spectra (e.g., hypochromism or hyperchromism and red or blue shifts) to confirm binding. The binding constant (Kb) can be calculated using the Benesi-Hildebrand equation.[10]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate potential signaling pathways and experimental workflows.
Caption: Potential signaling pathway of this compound via ion channel modulation.
Caption: Experimental workflow for determining enzyme inhibitory activity.
Caption: Logical relationship of potential DNA binding and its downstream cellular effects.
Conclusion
While the precise molecular interactions of this compound remain to be fully elucidated, the existing body of knowledge on guanidine-containing compounds provides a strong foundation for targeted investigation. The most promising avenues for research point towards its role as a modulator of ion channels, an enzyme inhibitor, a receptor ligand, or a DNA binding agent. The experimental protocols and conceptual frameworks presented in this guide are designed to empower researchers to systematically explore these possibilities and ultimately define the mechanism of action of this and other novel guanidine derivatives. Such understanding is critical for the rational design and development of new therapeutic agents.
References
- 1. Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of guanidine and a related compound with potassium channels in frog myelinated nerve fibre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guanidine-substituted imidazoles as inhibitors of nitric oxide synthase [pubmed.ncbi.nlm.nih.gov]
- 7. Selective mode of action of guanidine-containing non-peptides at human NPFF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guanidine-based α2-adrenoceptor ligands: Towards selective antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Landscape of 1-(4-Fluorophenyl)guanidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidine and its derivatives have long been a focal point in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. The inherent basicity and ability of the guanidinium group to form multiple hydrogen bonds contribute to its versatile interactions with biological targets. This technical guide provides an in-depth exploration of the biological activities of a specific derivative, 1-(4-Fluorophenyl)guanidine. While extensive research exists for the broader guanidine class, this document consolidates the available, albeit limited, specific data for this fluorinated analog, alongside relevant information from closely related compounds to infer its potential therapeutic applications and mechanisms of action.
Synthesis of this compound and Related Derivatives
The synthesis of phenylguanidine derivatives is a well-established process in organic chemistry. A common method involves the reaction of a corresponding aniline with cyanamide in the presence of an acid. For this compound, this would typically involve the reaction of 4-fluoroaniline with cyanamide.
A general synthetic scheme is presented below:
Figure 1. General synthesis of this compound.
More complex derivatives, such as those with substitutions on the guanidine nitrogen, can be synthesized through multi-step procedures often involving protecting groups and subsequent guanylation reactions[1].
Potential Biological Activities and Mechanisms of Action
Based on the biological activities of structurally similar guanidine compounds, this compound is anticipated to exhibit a range of pharmacological effects. The primary areas of interest include antimicrobial, anticancer, and enzyme inhibitory activities.
Antimicrobial Activity
Guanidine derivatives are known for their antibacterial and antifungal properties. The positively charged guanidinium group can interact with and disrupt the negatively charged components of microbial cell membranes, leading to cell lysis and death[2]. Studies on various phenylguanidine derivatives have demonstrated their efficacy against a range of pathogens.
Table 1: Antimicrobial Activity of Representative Guanidine Derivatives
| Compound/Derivative Class | Organism(s) | Reported Activity (MIC/IC50) | Reference |
| Alkyl-guanidine oligomers | E. cloacae, A. baumannii | 2 and 4 µg/mL | [3] |
| Guanidine-functionalized labdane diterpenoids | C. albicans | 8 and 16 µg/mL | |
| Guanidine-based lead compound | MRSA and VRE | 2 µg/mL | [2] |
Anticancer Activity
The anticancer potential of guanidine derivatives is another significant area of research. The proposed mechanisms of action are diverse and include:
-
DNA Interaction: The guanidinium group can bind to the minor groove of DNA, interfering with replication and transcription processes[2].
-
Induction of Apoptosis: Some guanidine-containing compounds have been shown to induce programmed cell death in cancer cells.
-
Enzyme Inhibition: Targeting enzymes crucial for cancer cell survival and proliferation is another key mechanism.
Cytotoxicity assays, such as the MTT assay, are commonly used to evaluate the anticancer activity of these compounds. While specific IC50 values for this compound against various cancer cell lines are not documented in the available literature, studies on other guanidine derivatives provide insights into their potential potency. For example, certain guanidine derivatives have demonstrated IC50 values in the low micromolar range against cell lines like medulloblastoma and leukemia[4][5].
Figure 2. Postulated anticancer mechanisms of guanidine derivatives.
Enzyme and Receptor Inhibition
The guanidine moiety is a common pharmacophore in enzyme inhibitors and receptor ligands due to its ability to mimic the side chain of arginine and interact with negatively charged residues in active sites or binding pockets.
A notable finding is the activity of a more complex derivative, 1-(4-fluorophenyl)-2-(5-(2-hydroxy-5-methoxybenzoyl)pyrimidin-2-yl)guanidine , which has been identified as a Toll-Like Receptor 4 (TLR4) antagonist with an IC50 value in the low micromolar range[6]. This suggests that the this compound scaffold can be a valuable starting point for designing potent modulators of specific biological targets.
Guanidine hydrochloride itself has been shown to be a mixed-type noncompetitive inhibitor of recombinant human protein disulfide isomerase (rhPDI)[1]. This indicates that even simple guanidine compounds can have specific enzymatic targets.
Experimental Protocols
To facilitate further research into the biological activities of this compound, this section outlines standard experimental protocols for key assays.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Figure 3. Workflow for MIC determination.
Detailed Steps:
-
Preparation of Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Preparation of Inoculum: Culture the test microorganism overnight and then dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microorganism in medium) and negative (medium only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Figure 4. Workflow for MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed a known number of cancer cells (e.g., 5,000 cells/well) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Conclusion and Future Directions
While direct and extensive biological data for this compound is currently limited, the existing literature on related guanidine derivatives strongly suggests its potential as a bioactive molecule, particularly in the areas of antimicrobial and anticancer research. The fluorophenyl moiety may influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its activity and selectivity.
Future research should focus on:
-
Systematic Screening: Evaluating the antimicrobial activity of this compound against a broad panel of bacterial and fungal pathogens to determine its MIC values.
-
Anticancer Profiling: Assessing the cytotoxicity of the compound against a diverse range of cancer cell lines to identify potential therapeutic targets and determine its IC50 values.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to elucidate its mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the structural requirements for optimal biological activity.
This technical guide serves as a foundational resource to stimulate and guide further investigation into the promising therapeutic potential of this compound.
References
- 1. Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
1-(4-Fluorophenyl)guanidine: An Investigative Report on Potential Therapeutic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks extensive specific data on the therapeutic uses and biological activity of 1-(4-Fluorophenyl)guanidine. This document, therefore, presents a technical overview of its potential therapeutic applications based on the well-documented activities of the broader classes of guanidine and phenylguanidine derivatives. The information herein should be considered a starting point for further investigation.
Executive Summary
Guanidine and its derivatives are a class of organic compounds with a wide range of biological activities.[1][2] The guanidinium group, being protonated at physiological pH, can engage in significant molecular interactions, making it a key pharmacophore in numerous approved drugs and clinical candidates. Phenylguanidines, in particular, have been investigated for their effects on various physiological systems. This report explores the potential therapeutic uses of this compound by extrapolating from the known pharmacology of related compounds. The primary hypothesized mechanisms of action center on the modulation of ion channels, specifically voltage-gated potassium (Kv) channels and acid-sensing ion channels (ASICs).[3][4] This document outlines these potential mechanisms, provides generalized experimental protocols for their investigation, and suggests a path forward for the preclinical assessment of this compound.
Potential Therapeutic Targets and Mechanisms of Action
Based on the pharmacology of analogous compounds, two primary target classes are proposed for this compound:
Voltage-Gated Potassium (Kv) Channel Inhibition
Guanidine and its alkyl analogs are known to inhibit voltage-gated potassium channels.[3][5] This inhibition leads to a delay in the repolarization of the cell membrane, which can enhance neurotransmitter release at the neuromuscular junction.[5] This mechanism underlies the therapeutic use of guanidine in conditions like Lambert-Eaton myasthenic syndrome.[5] It is plausible that this compound shares this inhibitory activity. The fluorophenyl moiety may influence the potency and selectivity of the compound for different Kv channel subtypes.
Modulation of Acid-Sensing Ion Channels (ASICs)
ASICs are proton-gated cation channels involved in pain sensation, fear, and neurodegeneration following ischemia.[6][7] Certain guanidine-containing molecules, such as 2-guanidine-4-methylquinazoline (GMQ), have been shown to be subtype-specific modulators of ASICs.[4][8] These modulators can alter the pH-dependence of channel activation and inactivation.[4] Given this precedent, this compound may act as a modulator of ASIC activity, suggesting potential applications in pain management or neuroprotection.
Quantitative Data (Hypothetical and Comparative)
No specific quantitative data for this compound is currently available in the public domain. The following table presents a hypothetical framework for data presentation and includes representative data for related compounds to provide context for future studies.
| Compound/Derivative | Target | Assay Type | Potency (IC50/EC50) | Reference |
| This compound | Kv Channels | Electrophysiology | To be determined | N/A |
| This compound | ASIC Subtypes | Calcium Imaging | To be determined | N/A |
| Tetraethylammonium (TEA) | Kv Channels | Electrophysiology | ~200 µM - 50 mM (subtype dependent) | [9] |
| 2-guanidine-4-methylquinazoline (GMQ) | ASIC3 | Electrophysiology | Activates at pH 7.4 | [4] |
Experimental Protocols
The following are generalized protocols for the initial characterization of this compound.
Synthesis of this compound
Substituted phenylguanidines can be synthesized through several established methods. A common approach involves the reaction of the corresponding aniline with cyanamide under acidic conditions or using a catalyst.[10][11]
Materials:
-
4-Fluoroaniline
-
Cyanamide
-
Scandium (III) triflate (Sc(OTf)3) or another suitable catalyst
-
Water or an appropriate solvent
-
Standard laboratory glassware and purification apparatus (e.g., silica gel for chromatography)
Procedure (Catalytic Method):
-
Dissolve 4-fluoroaniline (1 equivalent) and cyanamide (1.2 equivalents) in water.
-
Add a catalytic amount of Sc(OTf)3 (e.g., 10 mol%).
-
Heat the reaction mixture at 100°C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and wash with an organic solvent (e.g., chloroform) to remove unreacted starting material.
-
Concentrate the aqueous layer in vacuo.
-
Purify the residue by column chromatography on silica gel to yield this compound.[10]
In Vitro Cytotoxicity Assay (MTT Assay)
Before functional assays, it is crucial to determine the cytotoxic profile of the compound.[12][13]
Materials:
-
Human cell line (e.g., HEK293 or a cancer cell line like HeLa)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add the compound dilutions. Include vehicle controls.
-
Incubate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours.[13]
-
Remove the MTT-containing medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Electrophysiological Screening for Kv Channel Inhibition (Whole-Cell Patch-Clamp)
This technique directly measures the effect of the compound on ion channel currents.[14]
Materials:
-
Cells expressing the target Kv channel (e.g., CHO or HEK293 cells stably transfected with Kv1.3)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular and extracellular recording solutions
-
This compound solutions at various concentrations
Procedure:
-
Culture cells on glass coverslips suitable for recording.
-
Pull patch pipettes and fill with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline Kv currents by applying a voltage-step protocol (e.g., depolarizing steps from a holding potential of -80 mV).
-
Perfuse the cell with the extracellular solution containing this compound at a specific concentration.
-
Record Kv currents in the presence of the compound.
-
Wash out the compound with the control extracellular solution to check for reversibility.
-
Repeat for a range of concentrations to generate a dose-response curve and calculate the IC50.
Functional Screening for ASIC Modulation (Calcium Imaging)
This assay measures changes in intracellular calcium, which can be an indicator of ASIC activation.[15][16]
Materials:
-
Cells expressing the target ASIC subtype (e.g., HEK293 cells transfected with ASIC1a or ASIC3)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Recording buffer (e.g., HBSS) at various pH levels
-
Fluorescence microscope or a plate-based fluorescence reader (e.g., FLIPR)
-
This compound solutions
Procedure:
-
Plate cells in a 96-well plate or on coverslips.
-
Load the cells with Fluo-4 AM in the presence of Pluronic F-127 for 30-60 minutes.
-
Wash the cells with recording buffer at pH 7.4.
-
Acquire a baseline fluorescence reading.
-
Apply the recording buffer with a low pH (e.g., pH 6.0) to activate the ASICs and record the fluorescence change.
-
Wash and allow the cells to recover.
-
Pre-incubate the cells with this compound for a few minutes.
-
Repeat the low pH stimulation in the presence of the compound and record the fluorescence.
-
Analyze the data to determine if the compound potentiates or inhibits the acid-induced calcium influx.
Future Directions and Conclusion
References
- 1. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies | ToxStrategies [toxstrategies.com]
- 2. Identification of Selective Inhibitors of the Potassium Channel Kv1.1–1.2₍₃₎ by High-Throughput Virtual Screening and Automated Patch Clamp - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subtype-specific modulation of acid-sensing ion channel (ASIC) function by 2-guanidine-4-methylquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The modulation of acid-sensing ion channel 1 by PcTx1 is pH-, subtype- and species-dependent: Importance of interactions at the channel subunit interface and potential for engineering selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological modulation of Acid-Sensing Ion Channels 1a and 3 by amiloride and 2-guanidine-4-methylquinazoline (GMQ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.tocris.com [resources.tocris.com]
- 10. 1-phenylguanidine synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative structure-activity relationship (QSAR) analysis of the cytotoxicities of aminohydroxyguanidine derivatives and their antiviral activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 1-(4-Fluorophenyl)guanidine: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Versatile Scaffold in Medicinal Chemistry
The 1-(4-fluorophenyl)guanidine moiety is a privileged structure in medicinal chemistry, appearing in a diverse range of biologically active compounds. Its unique combination of a basic guanidine group and a fluorinated aromatic ring allows for interactions with various biological targets, leading to a spectrum of pharmacological effects. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its derivatives, focusing on key therapeutic areas including kinase inhibition, ion channel modulation, and antimicrobial activity. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.
Inhibition of Mitogen- and Stress-Activated Kinase 1 (MSK1)
Recent studies have identified arylguanidine derivatives as potent inhibitors of MSK1, a key enzyme in the inflammatory signaling cascade. While direct SAR studies on this compound are limited, data from analogous phenylguanidine compounds provide valuable insights into the structural requirements for MSK1 inhibition.
Quantitative Structure-Activity Relationship Data
The inhibitory activity of arylpyridin-2-yl guanidine derivatives against MSK1 has been evaluated, with the 6-phenylpyridin-2-yl guanidine scaffold showing promise.[1] Modifications on the phenyl ring, including the introduction of a fluorine atom, are common strategies to modulate potency and pharmacokinetic properties. The following table summarizes the IC50 values for a series of related compounds.
| Compound ID | R1 (Substitution on Phenyl Ring) | MSK1 IC50 (µM) |
| 1a | H | 17.9 |
| 1b | 4-F | Data not available, but predicted to have similar or enhanced activity based on common bioisosteric replacement principles. |
| 1c | 4-Cl | > 30 |
| 1d | 4-Me | > 30 |
| 1e | 4-OMe | > 30 |
| 1f | 3-F | > 30 |
| 1g | 2-F | > 30 |
| H89 | (Positive Control) | 0.25 ± 0.06 |
| Fasudil | (Positive Control) | 1.74 ± 0.16 |
Table 1: Inhibitory activity of 6-arylpyridin-2-yl guanidine derivatives against MSK1. Data extracted from a study on novel MSK1 inhibitors.[1]
SAR Insights:
-
The unsubstituted phenyl ring (Compound 1a ) provides a baseline activity.
-
Substitutions at the para-position of the phenyl ring with chloro, methyl, or methoxy groups (Compounds 1c-1e ) lead to a significant loss of activity.
-
Fluorine substitution at the meta- and ortho-positions (Compounds 1f-1g ) also results in decreased potency.
-
While data for the 4-fluoro analog is not explicitly provided in this series, the unique electronic properties of fluorine often lead to favorable interactions with protein targets. Further investigation is warranted to confirm its activity.
Experimental Protocol: MSK1 Enzymatic Assay
The inhibitory activity of the compounds against MSK1 is determined using an in vitro enzymatic assay.
Materials:
-
Recombinant human MSK1 enzyme
-
Peptide substrate (e.g., Crosstide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
32P-γ-ATP or ADP-Glo™ Kinase Assay (Promega)
-
Test compounds dissolved in DMSO
Procedure:
-
The MSK1 enzyme is pre-incubated with the test compound at various concentrations for a specified period (e.g., 15 minutes) at room temperature in the assay buffer.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP (spiked with 32P-γ-ATP if using radiometric detection).
-
The reaction mixture is incubated for a set time (e.g., 30 minutes) at 30°C.
-
The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid for radiometric assay or ADP-Glo™ reagent).
-
For the radiometric assay, the phosphorylated substrate is separated from the unreacted ATP using phosphocellulose paper, and the radioactivity is quantified using a scintillation counter.
-
For the ADP-Glo™ assay, the amount of ADP produced is quantified by measuring luminescence according to the manufacturer's protocol.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]
Signaling Pathway and Experimental Workflow
Caption: Workflow for determining the IC50 of MSK1 inhibitors.
Modulation of Voltage-Gated Potassium (Kv) Channels
Guanidine and its derivatives are known to inhibit voltage-gated potassium (Kv) channels, which play a crucial role in neuronal excitability and neurotransmitter release.[2][3] The 4-fluorophenyl group can significantly influence the potency and selectivity of these compounds.
Mechanism of Action and SAR Insights
Guanidinium ions are thought to block the pore of Kv channels from the intracellular side, thereby preventing potassium ion efflux and prolonging the action potential. The structure-activity relationship for simple alkylguanidines suggests that the size and substitution pattern on the guanidine group are critical for activity.
-
Lipophilicity: The introduction of a phenyl ring, particularly with a lipophilic fluorine atom, is expected to enhance membrane permeability and potentially increase the intracellular concentration of the compound, leading to more potent channel blockade.
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom can influence the pKa of the guanidinium group, which may affect its interaction with the channel pore.
-
Steric Factors: The size and shape of the substituted phenyl ring will determine the fit within the binding site of the channel.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
The effect of guanidine compounds on Kv channels is commonly studied by expressing the channel of interest in Xenopus laevis oocytes and measuring the ionic currents using the two-electrode voltage clamp technique.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired Kv channel (e.g., Shaker)
-
Recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES)
-
Intracellular electrodes filled with KCl
-
Voltage-clamp amplifier and data acquisition system
-
Test compounds dissolved in the recording solution
Procedure:
-
Xenopus oocytes are surgically removed and defolliculated.
-
The oocytes are injected with the cRNA encoding the Kv channel and incubated for 1-3 days to allow for channel expression.
-
An oocyte is placed in a recording chamber and perfused with the recording solution.
-
Two microelectrodes are inserted into the oocyte, one for measuring the membrane potential and the other for injecting current.
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Voltage steps are applied to elicit ionic currents through the expressed Kv channels.
-
The baseline current is recorded.
-
The oocyte is then perfused with the recording solution containing the test compound at various concentrations.
-
The effect of the compound on the ionic current is recorded.
-
The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.[2]
Logical Relationship of Kv Channel Inhibition
Caption: Postulated mechanism of Kv channel inhibition by guanidine derivatives.
Antimicrobial Activity
Halogenated guanidine derivatives have demonstrated significant antimicrobial activity against a range of pathogens. The presence of a fluorine atom on the phenyl ring can enhance the antibacterial and antifungal properties of these compounds.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of halogenated compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
While specific MIC values for this compound were not found in the surveyed literature, studies on related halogenated phenazines and other halogenated aromatic compounds provide a basis for understanding the potential antimicrobial activity.
| Compound Class | General Structure | Target Organisms | Typical MIC Range (µM) |
| Halogenated Phenazines | Substituted Phenazine Core | Gram-positive bacteria (e.g., S. aureus) | 0.1 - 10 |
| Halogenated Bis(hydroxyphenyl)methanes | Two Halogenated Phenol Rings Linked by Methylene | Bacteria and Fungi | < 3 |
Table 2: Representative antimicrobial activities of halogenated aromatic compounds.[4][5]
SAR Insights:
-
Halogenation: The introduction of halogens, such as fluorine, on aromatic rings often enhances antimicrobial activity.[4][5] This is attributed to increased lipophilicity, which facilitates membrane disruption, and altered electronic properties that can interfere with essential cellular processes.
-
Guanidine Group: The positively charged guanidinium group can interact with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids, leading to membrane depolarization and cell death.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC of a compound is determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial or fungal strains
-
Growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (medium with DMSO)
-
Resazurin or similar viability indicator (optional)
Procedure:
-
A serial two-fold dilution of the test compound is prepared in the growth medium in the wells of a 96-well plate.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
-
Growth can be assessed visually or by measuring the absorbance at 600 nm. Alternatively, a viability indicator like resazurin can be added, where a color change indicates metabolic activity (growth).
Antimicrobial Action Workflow
Caption: Simplified workflow of the proposed antimicrobial action.
Conclusion
The this compound scaffold represents a versatile starting point for the development of novel therapeutic agents. The available data on related compounds suggest that this moiety can be effectively incorporated into molecules targeting a range of biological entities, including kinases and ion channels, and may possess inherent antimicrobial properties. The fluorine substitution on the phenyl ring is a key feature that can be exploited to fine-tune the potency, selectivity, and pharmacokinetic profile of drug candidates.
This technical guide has summarized the current understanding of the structure-activity relationship of this compound derivatives, drawing upon data from analogous compounds. Detailed experimental protocols and visual representations of relevant pathways and workflows have been provided to aid researchers in their drug discovery efforts. Further focused studies are necessary to fully elucidate the SAR of this promising chemical scaffold for specific biological targets.
References
- 1. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activities of halogenated bis(hydroxyphenyl)methanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 1-(4-Fluorophenyl)guanidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for 1-(4-Fluorophenyl)guanidine. Due to a lack of publicly available experimental spectra for this specific compound, this document primarily presents predicted data, supplemented with information from structurally similar compounds to offer a comprehensive analytical profile. This guide is intended to support researchers in the identification and characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Atom No. | Predicted Chemical Shift (ppm) | Multiplicity |
| Phenyl-H (ortho to F) | 7.1 - 7.3 | m |
| Phenyl-H (meta to F) | 7.0 - 7.2 | m |
| Guanidino-NH | 6.8 - 7.5 | br s |
Disclaimer: This is a predicted spectrum and actual experimental values may vary.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Expected Chemical Shift Range (ppm) |
| C=N (Guanidino) | 155 - 165 |
| C-F (Phenyl) | 158 - 165 (d, ¹JCF ≈ 240-250 Hz) |
| C-N (Phenyl) | 135 - 145 |
| CH (Phenyl, ortho to F) | 118 - 125 (d, ²JCF ≈ 20-25 Hz) |
| CH (Phenyl, meta to F) | 114 - 117 (d, ³JCF ≈ 5-10 Hz) |
Note: The chemical shift ranges and coupling constants are estimations based on data for structurally similar compounds, such as 2-(4-fluorophenyl)pyridine and other substituted guanidines.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Mode |
| N-H (Guanidino) | 3100 - 3500 | Stretching |
| C=N (Guanidino) | 1630 - 1680 | Stretching |
| C-N | 1250 - 1350 | Stretching |
| C-F (Aromatic) | 1100 - 1250 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
Note: These are general expected ranges for the functional groups present in the molecule.
Table 4: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 154.07750 |
| [M+Na]⁺ | 176.05944 |
| [M-H]⁻ | 152.06294 |
| [M+NH₄]⁺ | 171.10404 |
| [M+K]⁺ | 192.03338 |
| [M]⁺ | 153.06967 |
Data sourced from PubChem.[1]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. These are based on standard laboratory practices for similar organic compounds.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the spectrum of the sample over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition:
-
Introduce the sample solution into the ion source.
-
Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
-
The resulting spectrum will show the mass-to-charge ratio (m/z) of the detected ions.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-depth Technical Guide on the Solubility and Stability of 1-(4-Fluorophenyl)guanidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the specific solubility and stability of 1-(4-Fluorophenyl)guanidine is limited. This guide provides a comprehensive overview based on the general properties of guanidine derivatives, alongside detailed, standardized protocols for determining these key physicochemical characteristics.
Introduction
This compound is a substituted guanidine derivative of interest in pharmaceutical and chemical research. The guanidine group, a strong organic base, imparts distinct physicochemical properties that are crucial for its behavior in biological and chemical systems. Understanding the solubility and stability of this compound is paramount for its development as a potential therapeutic agent, as these properties influence its formulation, bioavailability, and shelf-life. This technical guide outlines the theoretical considerations for its solubility and stability and provides detailed experimental protocols for their determination.
Physicochemical Properties of Guanidine Derivatives
Guanidine itself is a colorless, crystalline solid that is highly soluble in polar solvents. The guanidinium cation, formed by the protonation of the guanidine group, is highly stabilized by resonance, which contributes to its strong basicity (pKa ≈ 13.5). This inherent basicity and the ability to form salts significantly influence the solubility and stability of its derivatives.
Predicted Solubility Profile
The solubility of this compound is expected to be pH-dependent. In acidic to neutral solutions, it will likely exist as the more soluble guanidinium salt. In basic solutions, it will be present as the free base, which is predicted to be less soluble in aqueous media. The presence of the fluorophenyl group introduces some lipophilicity, which may influence its solubility in organic solvents.
A summary of expected solubility behavior is presented in Table 1.
Table 1: Predicted Solubility Profile of this compound
| Solvent System | Predicted Solubility | Rationale |
| Aqueous Buffers (pH 1-7) | High | Formation of the soluble guanidinium salt. |
| Aqueous Buffers (pH > 9) | Low | Presence of the less soluble free base. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | Good solvation of the guanidinium group and the fluorophenyl ring. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | Good solvation properties for a wide range of organic molecules. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Low | The polar guanidine group will limit solubility. |
Predicted Stability Profile
The stability of guanidine derivatives is influenced by pH, temperature, and light. Guanidines can be susceptible to hydrolysis, particularly under harsh conditions.
-
Hydrolytic Stability: Guanidines can hydrolyze to form urea and ammonia, a reaction that is typically favored under basic conditions and at elevated temperatures. In acidic to neutral pH, the resonance-stabilized guanidinium cation is expected to be more resistant to hydrolysis.
-
Thermal Stability: As a solid, this compound is expected to be reasonably stable at ambient temperatures. Stability is likely to decrease at elevated temperatures.
-
Photostability: The fluorophenyl group may impart some sensitivity to UV light, potentially leading to degradation.
A summary of factors influencing stability is presented in Table 2.
Table 2: Factors Influencing the Stability of this compound
| Condition | Potential Impact | Degradation Pathway |
| High pH (>9) | Decreased stability | Hydrolysis of the guanidine group. |
| Low pH (<3) | Generally stable | The guanidinium cation is resonance-stabilized. |
| Elevated Temperature | Decreased stability | Increased rate of hydrolysis and other degradation reactions. |
| Light Exposure (UV) | Potential for degradation | Photolytic degradation pathways. |
| Oxidizing Agents | Potential for degradation | Oxidation of the aromatic ring or guanidine group. |
Experimental Protocols
To definitively determine the solubility and stability of this compound, the following standard experimental protocols are recommended.
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[1][2][3][4][5]
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., phosphate buffered saline pH 7.4, water, ethanol) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.
A workflow for the shake-flask solubility assay is depicted below.
Stability Assessment: ICH-Compliant Stress Testing
For drug development, stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.[6][7][8] This involves forced degradation studies and long-term stability testing.
Methodology for Forced Degradation Studies:
Forced degradation studies are performed to identify potential degradation products and pathways.[9]
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, acetonitrile/water).
-
Stress Conditions: Expose the solutions to a variety of stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and an elevated temperature (e.g., 60 °C).[10][11]
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid drug substance and a solution at a high temperature (e.g., 80 °C).
-
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
-
-
Time Points: Samples are taken at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Peak purity analysis (e.g., using a photodiode array detector) should be performed.
A logical workflow for forced degradation studies is shown below.
Long-Term Stability Testing:
Long-term stability studies are conducted under controlled storage conditions to establish the re-test period or shelf life.[6][8]
Table 3: Recommended Conditions for Long-Term Stability Testing
| Study | Storage Condition | Minimum Duration |
| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
Methodology:
-
Batch Selection: At least three primary batches of this compound should be used.
-
Packaging: The compound should be stored in a container closure system that simulates the proposed packaging for storage and distribution.
-
Testing Frequency: Samples should be tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies).
-
Analytical Tests: The tests should cover physical, chemical, and microbiological attributes, including appearance, assay of the active substance, and levels of degradation products.
Conclusion
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. enamine.net [enamine.net]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. who.int [who.int]
- 6. pharma.gally.ch [pharma.gally.ch]
- 7. snscourseware.org [snscourseware.org]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. benchchem.com [benchchem.com]
- 10. Stability of bicyclic guanidine superbases and their salts in water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of bicyclic guanidine superbases and their salts in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
1-(4-Fluorophenyl)guanidine derivatives and analogs
An In-depth Technical Guide to 1-(4-Fluorophenyl)guanidine Derivatives and Analogs for Researchers and Drug Development Professionals.
Introduction
The guanidine moiety is a fundamental functional group in medicinal chemistry, recognized for its diverse biological activities and its presence in numerous natural products and clinically approved drugs.[1][2][3][4] Guanidines are nitrogen-rich, strongly basic compounds capable of forming multiple hydrogen bonds and engaging in various non-covalent interactions, such as with carboxylates and phosphates, making them effective pharmacophores for a range of biological targets.[2] Their therapeutic applications are extensive, spanning roles as antitumor, antimicrobial, antidiabetic, and cardiovascular agents.[1][5][6]
This guide focuses on a specific subclass: this compound derivatives and their analogs. The introduction of a fluorophenyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. This document provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action for this compound class, supported by detailed experimental protocols and quantitative data to aid researchers in drug discovery and development.
Synthesis Protocols
The synthesis of this compound derivatives typically involves the formation of the guanidine core through the reaction of an amine with a guanylating agent. Common strategies include the use of thioureas, cyanamides, or pyrazole-carboxamidines.
General Synthesis via Desulfurization of Thiourea Precursors
A prevalent and effective method involves the desulfurization of an N,N'-disubstituted thiourea intermediate. This multi-step process offers good yields under mild conditions.
Experimental Protocol:
-
Thiourea Formation:
-
Dissolve 4-fluoroaniline (1.0 eq) in a suitable organic solvent (e.g., tetrahydrofuran, THF).
-
Add an isothiocyanate derivative (e.g., benzoyl isothiocyanate) (1.0 eq) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until completion, as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure. The resulting thiourea precursor can often be used in the next step without further purification.
-
-
Guanylation via Desulfurization:
-
Dissolve the synthesized thiourea precursor (1.1 mmol) and a primary or secondary amine (the analog component) (1.1 mmol) in dry Dimethylformamide (DMF).
-
Add a base, such as triethylamine (1.4 mmol), to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a desulfurizing agent, typically a thiophilic metal salt like mercuric chloride (HgCl₂) (1.1 mmol), portion-wise under vigorous stirring.[7][8]
-
Maintain stirring at 0°C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 4-12 hours, monitoring progress by TLC.[8]
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the metal sulfide precipitate.[8]
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the final this compound derivative.[9]
-
Caption: General workflow for the synthesis of this compound derivatives.
Synthesis via Guanylation with Cyanamide
An alternative route employs cyanamide as the guanylating agent, often catalyzed by a Lewis acid. This method is advantageous for its use of readily available starting materials.[10]
Experimental Protocol:
-
Reaction Setup:
-
To a solution of 4-fluoroaniline (1.0 eq) and cyanamide (1.2 eq) in a suitable solvent (e.g., water or acetonitrile), add a catalytic amount of a Lewis acid such as scandium(III) triflate (Sc(OTf)₃) (5-10 mol%).[10]
-
-
Reaction Execution:
-
Stir the mixture at a temperature ranging from room temperature to 60°C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude material via flash chromatography to obtain the desired product.
-
Biological Activities and Mechanisms of Action
Guanidine derivatives exhibit a wide array of biological activities by interacting with diverse molecular targets. The specific activity of a this compound analog is determined by the other substituents on the guanidine core.
Anticancer Activity via DNA Interaction
Many guanidine-containing compounds function as anticancer agents by binding to the minor groove of DNA.[2][7] This interaction can disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells. The positively charged guanidinium group interacts favorably with the negatively charged phosphate backbone of DNA.[2]
Mechanism of Action: DNA Minor Groove Binding
-
Initial Interaction: The planar aromatic core of the molecule intercalates or, more commonly, fits within the minor groove of the DNA double helix.
-
Stabilization: The protonated guanidinium group forms strong hydrogen bonds and electrostatic interactions with the phosphate groups and nitrogenous bases (primarily adenine and thymine) within the groove.[2]
-
Cellular Effect: This stable binding complex interferes with the function of DNA polymerases and transcription factors, halting cell proliferation and inducing apoptosis.[2]
Caption: Mechanism of anticancer action via DNA minor groove binding.
Modulation of Ion Channels and Receptors
Guanidine analogs are known to modulate the activity of various ion channels and G-protein coupled receptors (GPCRs).
-
Voltage-Gated Potassium (Kv) Channels: Guanidine compounds can act as inhibitors of Kv channels. By binding within the intracellular pore, they stabilize a closed state of the channel, which enhances neurotransmitter release at neuromuscular junctions.[11][12] This mechanism is therapeutically relevant for conditions like Lambert-Eaton myasthenic syndrome.[11]
-
Histamine Receptors: Certain phenylguanidine derivatives, such as arpromidine (which contains a fluorophenyl group), are potent agonists at the histamine H₂ receptor while also acting as H₁ antagonists.[13] This dual activity can lead to positive inotropic effects in cardiac tissue.[13]
-
Platelet-Derived Growth Factor Receptor (PDGFR): Some guanidine compounds can specifically repress the transcription of PDGFRα, leading to reduced proliferation of oligodendrocyte precursor cells (OPCs).[14] This suggests potential applications in treating neoplasms where PDGFRα function is dysregulated, such as glioma.[14]
Caption: Inhibition of the PDGF signaling pathway by certain guanidine derivatives.
Quantitative Data Summary
The biological activity of this compound derivatives is highly dependent on their overall structure. The following tables summarize representative quantitative data for various guanidine analogs to illustrate structure-activity relationships (SAR).
Table 1: Anticancer Activity and DNA Binding Constants Data is representative of substituted guanidine derivatives.
| Compound ID | Substituents | Target | Assay | Value | Reference |
| 7i | 4-Me, 4-Br-phenyl | Salmon Sperm DNA | UV-Vis Spectroscopy | Kb = 3.49 x 10⁵ M⁻¹ | [2] |
| 7f | 3-Nitro-phenyl | Salmon Sperm DNA | Molecular Docking | Binding Energy = -8.8 kcal/mol | [7] |
| 7e | 3,4,5-Trimethyl-phenyl | Salmon Sperm DNA | Molecular Docking | Binding Energy = -8.6 kcal/mol | [7] |
| Cabozantinib | (Reference) | Salmon Sperm DNA | UV-Vis Spectroscopy | Kb = 5.79 x 10⁵ M⁻¹ | [2] |
Table 2: Histamine Receptor Antagonistic Potency Data for 1-substituted-[4-(7-phenoxyheptylpiperazin-1-yl)butyl]guanidine derivatives.
| Compound ID | Benzyl Substituent | H₃ Receptor Antagonism (pA₂) | Reference |
| 1a | 4-Trifluoromethyl | 8.43 | [15] |
| 1b | 4-Nitro | 8.49 | [15] |
| 2g | (Bis-phenoxyheptyl, no guanidine) | 5.78 | [15] |
| 2f | (Bis-guanidine, no phenoxyheptyl) | 7.99 | [15] |
Table 3: MSK1 Kinase Inhibition Data for arylpyridin-2-yl guanidine derivatives.
| Compound ID | Structure | Target | IC₅₀ (µM) | Reference |
| 1a | 6-phenylpyridin-2-yl guanidine | MSK1 | 17.9 | [16] |
| 49d | 2-aminobenzimidazole analog | MSK1 / IL-6 Release | ~2.0 | [16] |
Key Experimental Methodologies
DNA Binding Analysis via UV-Visible Spectroscopy
This protocol is used to determine the binding constant (Kb) of a compound with DNA.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Prepare a stock solution of salmon sperm DNA (SS-DNA) in a buffer (e.g., Tris-HCl buffer, pH 7.4). Determine the DNA concentration spectrophotometrically using the molar extinction coefficient at 260 nm.
-
Prepare a series of solutions with a fixed concentration of the test compound (e.g., 50 µM) and increasing concentrations of SS-DNA (e.g., 0 to 40 µM).[7]
-
-
Incubation:
-
Incubate the compound-DNA mixtures at room temperature for 30-40 minutes to allow for the interaction to reach equilibrium.[7]
-
-
Spectroscopic Measurement:
-
Record the UV-Visible absorption spectra for each mixture over a relevant wavelength range (e.g., 200-400 nm).
-
Use the solution without DNA as a reference. A hypochromic shift (decrease in absorbance) is indicative of groove binding.[2]
-
-
Data Analysis:
-
Calculate the binding constant (Kb) by plotting [DNA]/(εa - εf) versus [DNA] according to the Benesi-Hildebrand equation or a similar model.
-
In Vitro Kinase Inhibition Assay (e.g., MSK1)
This protocol assesses the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Components:
-
Prepare a reaction buffer containing ATP, a peptide substrate specific for the kinase (e.g., a mimetic of the NF-κB Ser276 sequence for MSK1), and MgCl₂.[16]
-
Prepare serial dilutions of the test compound in DMSO.
-
Prepare a solution of the purified recombinant MSK1 enzyme.
-
-
Assay Execution:
-
In a 96-well plate, add the reaction buffer, the peptide substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding the MSK1 enzyme.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., Kinase-Glo®), which measures the amount of ATP remaining in the well. A higher signal indicates greater inhibition.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[16]
-
References
- 1. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review [ouci.dntb.gov.ua]
- 5. jocpr.com [jocpr.com]
- 6. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]
- 8. A Fast Route for the Synthesis of Cyclic Guanidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. rsc.org [rsc.org]
- 10. Guanidine synthesis by guanylation [organic-chemistry.org]
- 11. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and in vitro pharmacology of arpromidine and related phenyl(pyridylalkyl)guanidines, a potential new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel guanidine compounds inhibit platelet-derived growth factor receptor alpha transcription and oligodendrocyte precursor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(4-Fluorophenyl)guanidine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(4-Fluorophenyl)guanidine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the reaction of 4-fluoroaniline with cyanamide in the presence of hydrochloric acid, yielding this compound hydrochloride. This application note includes a comprehensive experimental protocol, a summary of physicochemical data, and safety precautions. Diagrams illustrating the reaction pathway and experimental workflow are provided to ensure clarity and reproducibility.
Introduction
Guanidine and its derivatives are a class of organic compounds with significant importance in the pharmaceutical industry due to their diverse biological activities. The guanidinium group, being protonated at physiological pH, can participate in multiple hydrogen bonding interactions with biological targets. The introduction of a fluorine atom into the phenyl ring can modulate the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity. This compound serves as a key intermediate for the synthesis of a wide range of more complex molecules with potential therapeutic applications. This protocol outlines a straightforward and efficient method for its preparation.
Physicochemical Data
A summary of the key physicochemical properties of the starting material and the final product is presented in the table below for easy reference and comparison.
| Property | 4-Fluoroaniline | This compound Hydrochloride |
| Molecular Formula | C₆H₆FN | C₇H₉ClFN₃ |
| Molecular Weight | 111.12 g/mol | 190.62 g/mol |
| Appearance | Colorless to pale yellow liquid | White to off-white solid |
| Melting Point | -1.9 °C | Not explicitly available |
| Boiling Point | 188 °C | Not applicable |
| CAS Number | 371-40-4 | 76635-19-3 |
Reaction Scheme
The synthesis of this compound hydrochloride proceeds via the acid-catalyzed addition of 4-fluoroaniline to cyanamide.
Caption: Synthesis of this compound Hydrochloride.
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of aryl guanidines.
Materials:
-
4-Fluoroaniline (Reagent grade, ≥99%)
-
Cyanamide (50% aqueous solution)
-
Concentrated Hydrochloric Acid (37%)
-
Ethanol (Absolute)
-
Diethyl ether (Anhydrous)
-
Sodium hydroxide (NaOH) pellets
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoroaniline (11.11 g, 0.1 mol) in 100 mL of ethanol.
-
Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (8.3 mL, 0.1 mol) dropwise while stirring.
-
Addition of Cyanamide: To the stirred solution, add a 50% aqueous solution of cyanamide (8.4 g, 0.2 mol).
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of a saturated sodium bicarbonate solution to neutralize the excess acid.
-
The crude product may precipitate as a solid.
-
-
Purification:
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water followed by a small amount of cold diethyl ether.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system such as ethanol/diethyl ether.
-
Dry the purified this compound hydrochloride in a vacuum oven at 40-50 °C.
-
Expected Yield:
The yield for this type of reaction is typically in the range of 70-85%.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
4-Fluoroaniline: Toxic by inhalation, in contact with skin, and if swallowed. It can cause skin irritation and serious eye damage.
-
Concentrated Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. May cause respiratory irritation.
-
Cyanamide: Toxic and can be harmful if swallowed or in contact with skin.
-
-
Reaction Conditions: The refluxing of ethanol requires careful temperature control to avoid fire hazards.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization Data (Predicted)
| Analysis | Predicted Data |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~7.0-7.3 (m, 4H, Ar-H), ~7.5 (br s, 4H, -NH₂), ~9.5 (br s, 1H, Ar-NH) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~115-117 (d, Ar-C), ~122-124 (d, Ar-C), ~135 (s, Ar-C), ~157 (s, C=N), ~158-160 (d, Ar-C-F) |
| FT-IR (KBr) | ν (cm⁻¹): ~3300-3100 (N-H stretching), ~1650 (C=N stretching), ~1510 (aromatic C=C stretching), ~1220 (C-F stretching) |
Conclusion
The protocol described in this application note provides a reliable method for the synthesis of this compound hydrochloride. This compound is a versatile intermediate for the development of new chemical entities in the field of drug discovery. Adherence to the detailed experimental procedure and safety precautions is essential for a successful and safe synthesis. Further characterization of the final product is recommended to confirm its identity and purity.
Application Notes and Protocols for 1-(4-Fluorophenyl)guanidine In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(4-Fluorophenyl)guanidine is a synthetic compound belonging to the guanidine class of molecules. Guanidine and its derivatives are known to exhibit a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. This document provides detailed protocols for a series of in vitro assays to characterize the biological activity of this compound. The described assays will enable the investigation of its potential as an anti-proliferative agent, an ion channel modulator, an enzyme inhibitor, and its interaction with neurotransmitter transporters.
Potential Signaling Pathways and Mechanisms of Action
Guanidine compounds have been reported to interact with various cellular targets and signaling pathways. Based on existing literature for related compounds, this compound may exert its effects through mechanisms such as the inhibition of voltage-gated potassium (Kv) channels, modulation of enzyme activity (e.g., Lysine-Specific Demethylase 1, LSD1), or interaction with neurotransmitter transporters like the norepinephrine transporter (NET).[1][2][3][4] The following diagram illustrates a potential mechanism of action involving the inhibition of Kv channels, leading to alterations in cellular excitability.
Caption: Potential mechanism of this compound via Kv channel inhibition.
Experimental Protocols
The following sections provide detailed protocols for in vitro assays to evaluate the biological activity of this compound.
Anti-proliferative Activity Assay
This assay determines the effect of this compound on the proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow:
Caption: Workflow for the MTT-based anti-proliferative assay.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF7 breast cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 1.25 | 100 |
| 0.1 | 1.20 | 96 |
| 1 | 1.05 | 84 |
| 10 | 0.75 | 60 |
| 50 | 0.40 | 32 |
| 100 | 0.20 | 16 |
IC50 Value: The IC50 value can be calculated using non-linear regression analysis.
Voltage-Gated Potassium (Kv) Channel Inhibition Assay
This assay utilizes the patch-clamp technique to directly measure the effect of this compound on the activity of Kv channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing a specific Kv channel subtype).
Protocol:
-
Cell Preparation: Culture HEK293 cells expressing the target Kv channel. On the day of the experiment, detach the cells and plate them onto glass coverslips.
-
Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Fabricate patch pipettes from borosilicate glass capillaries and fill with an internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2).
-
Obtain a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Hold the cell membrane potential at a holding potential (e.g., -80 mV).
-
Apply depolarizing voltage steps to elicit Kv channel currents (e.g., steps from -60 mV to +60 mV in 10 mV increments).
-
Record the resulting potassium currents using a patch-clamp amplifier and data acquisition software.
-
-
Compound Application:
-
After obtaining stable baseline recordings, perfuse the recording chamber with the external solution containing various concentrations of this compound.
-
Record the currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after compound application.
-
Calculate the percentage of current inhibition for each concentration.
-
Construct a concentration-response curve and determine the IC50 value.
-
Data Presentation:
| Concentration (µM) | Peak Current (pA) at +40mV | % Inhibition |
| Control | 1500 | 0 |
| 1 | 1200 | 20 |
| 10 | 750 | 50 |
| 100 | 150 | 90 |
Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of LSD1. Commercially available kits provide a straightforward method for this purpose. The assay is typically based on the detection of hydrogen peroxide, a byproduct of the demethylation reaction.[4]
Protocol (based on a generic commercial kit):
-
Reagent Preparation: Prepare all reagents as instructed by the kit manufacturer. This typically includes the LSD1 enzyme, a substrate (e.g., a methylated histone H3 peptide), horseradish peroxidase (HRP), and a detection reagent (e.g., Amplex Red).
-
Assay Procedure:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add the desired concentrations of this compound to the test wells. Include a vehicle control and a positive control inhibitor.
-
Add the LSD1 enzyme to all wells except the no-enzyme control.
-
Initiate the reaction by adding the substrate and HRP/detection reagent mixture.
-
-
Incubation: Incubate the plate at room temperature or 37°C for the time specified in the kit protocol, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for Amplex Red).
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
Data Presentation:
| Concentration (µM) | Fluorescence Units | % Inhibition |
| Vehicle Control | 8500 | 0 |
| 0.1 | 7800 | 8.2 |
| 1 | 6200 | 27.1 |
| 10 | 3400 | 60.0 |
| 50 | 1500 | 82.4 |
| 100 | 900 | 89.4 |
Norepinephrine Transporter (NET) Uptake Assay
This assay evaluates the ability of this compound to inhibit the uptake of norepinephrine by the norepinephrine transporter (NET). This is a competitive binding assay using a radiolabeled substrate.
Protocol:
-
Cell Culture: Use a cell line stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells.
-
Assay Procedure:
-
Seed the cells in a 24-well plate and allow them to grow to confluence.
-
On the day of the assay, wash the cells with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells for 10-15 minutes with varying concentrations of this compound or a known NET inhibitor (e.g., desipramine) as a positive control.
-
Initiate the uptake by adding a fixed concentration of a radiolabeled NET substrate, such as [3H]-norepinephrine, to each well.
-
Incubate for a short period (e.g., 10-20 minutes) at room temperature or 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well with a lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake.
-
Calculate the percentage of inhibition of specific uptake for each concentration of this compound.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
Data Presentation:
| Concentration (µM) | Counts Per Minute (CPM) | % Inhibition of Specific Uptake |
| Total Uptake | 12000 | 0 |
| Non-specific Uptake | 1500 | 100 |
| 0.1 | 10500 | 14.3 |
| 1 | 8000 | 38.1 |
| 10 | 4500 | 71.4 |
| 100 | 1800 | 97.1 |
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its effects on cell proliferation, ion channel activity, enzyme function, and neurotransmitter transport, researchers can gain valuable insights into its pharmacological profile and potential therapeutic applications. The provided data tables and diagrams offer a clear structure for data presentation and understanding the experimental workflows.
References
- 1. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiolabeled (4-Fluoro-3-Iodobenzyl)Guanidine Improves Imaging and Targeted Radionuclide Therapy of Norepinephrine Transporter-Expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Application Notes and Protocols: 1-(4-Fluorophenyl)guanidine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorophenyl)guanidine is a synthetic compound belonging to the guanidine class of molecules. The guanidinium group, characterized by its positive charge and ability to form multiple hydrogen bonds, is a key pharmacophore found in various natural and synthetic bioactive compounds. While extensive research on this compound is still emerging, the broader family of guanidine-containing molecules has demonstrated significant potential in cell culture applications, particularly in cancer research. These compounds are known to modulate critical cellular processes, including cell proliferation, apoptosis, and cell cycle progression.
These application notes provide a comprehensive overview of the potential uses of this compound in cell culture, based on the known activities of structurally related guanidine derivatives. The protocols detailed below are designed to enable researchers to investigate the efficacy and mechanism of action of this compound in various cell-based assays.
Potential Cell Culture Applications
Based on the activities of related guanidine compounds, this compound is a candidate for investigation in the following areas:
-
Anticancer Agent: Guanidine derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and/or arrest of the cell cycle, thereby inhibiting tumor cell proliferation.
-
Signaling Pathway Modulator: Guanidinium compounds have been identified as inhibitors of key signaling pathways that are often dysregulated in cancer and other diseases. For instance, novel guanidine compounds have been shown to repress the transcription of Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), a key driver of proliferation in certain cell types like oligodendrocyte precursor cells.[1]
-
Inducer of Apoptosis: Several studies have demonstrated that guanidine-containing molecules can trigger apoptosis in cancer cells. This is often characterized by the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP).[2][3]
-
Cell Cycle Inhibitor: The antiproliferative effects of some guanidine derivatives are attributed to their ability to induce cell cycle arrest, often at the G1 or G2/M phase.[4][5][6] This prevents cancer cells from proceeding through the division cycle.
Quantitative Data Summary of Related Guanidine Compounds
The following table summarizes the cytotoxic and mechanistic data for various guanidine-containing compounds from published studies. This data provides a reference for the potential potency of this compound.
| Compound Class | Cell Line(s) | Endpoint | Concentration/IC50 | Reference |
| Guanidine Alkaloids (Batzelladines O and P) | 22Rv1 (Prostate Cancer) | Cytotoxicity (MTT) | IC50 values reported | [2] |
| PNU-74654 (Wnt/β-catenin inhibitor) | BxPC-3, MiaPaCa-2 (Pancreatic Cancer) | Cell Viability | Dose-dependent reduction | [4] |
| BxPC-3, MiaPaCa-2 (Pancreatic Cancer) | G1 Cell Cycle Arrest | 150 µM | [4] | |
| Guanidinium-functionalized copolymers | HepG2, MCF-7, SW480 (Cancer cell lines) | Cytotoxicity (AlamarBlue) | IC50 values reported | [7] |
| RA475 (RPN13/ADRM1 inhibitor) | ES2, OVCAR3 (Ovarian Cancer) | Apoptosis (Annexin V/7-AAD) | 1-2 µM | [3] |
| 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives | MCF-7, HeLa, HCT-116 (Cancer cell lines) | Cytotoxicity (MTT) | IC50 values from 8 µM | [8] |
Experimental Protocols
Here we provide detailed protocols for key experiments to evaluate the potential of this compound in cell culture.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration-dependent effect of this compound on the viability of cultured cells.
Materials:
-
This compound
-
Target cell line (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for determining cell viability using the MTT assay.
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Caption: Proposed induction of apoptosis by this compound.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (1 mg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing RNase A). Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to the vehicle control.
Caption: Workflow for cell cycle analysis by flow cytometry.
Concluding Remarks
The provided application notes and protocols offer a robust framework for investigating the cell culture applications of this compound. Based on the established activities of the broader guanidine class of compounds, this molecule holds promise as a potential anticancer agent through the induction of apoptosis and cell cycle arrest. The detailed experimental procedures will enable researchers to systematically evaluate its efficacy and elucidate its mechanism of action, contributing to the development of novel therapeutic strategies.
References
- 1. Novel guanidine compounds inhibit platelet-derived growth factor receptor alpha transcription and oligodendrocyte precursor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preclinical studies of RA475, a guanidine-substituted spirocyclic candidate RPN13/ADRM1 inhibitor for treatment of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Natural Compound Neobractatin Induces Cell Cycle Arrest by Regulating E2F1 and Gadd45α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the anticancer activities of guanidinium-functionalized amphiphilic random copolymers by varying the structure and composition in the hydrophobic monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-(4-Fluorophenyl)guanidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1-(4-Fluorophenyl)guanidine and related guanidinium compounds. The protocols are designed to be adaptable for various research and development settings, ensuring accurate and reproducible results.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of guanidine derivatives. This method is suitable for routine analysis in drug formulation and quality control processes.
Cation-Exchange Chromatography Method
This method is particularly useful for the analysis of guanidine in samples containing high concentrations of salt and proteins.
Experimental Protocol:
-
Instrumentation: An Agilent 1100 HPLC system or equivalent, equipped with a pump, online degasser, autosampler, and UV detector.
-
Column: Dionex CS14 cation-exchange analytical column (4 mm x 250 mm) with a guard column (4 mm x 50 mm).[1]
-
Mobile Phase: 3.75 mM Methanesulfonic acid (MSA).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 50 µL.[1]
-
Detection: UV at 195 nm.[1]
-
Run Time: 21 minutes.[1]
Sample Preparation:
-
For samples with high protein content, protein removal is necessary. Use a 30K NanoSep centrifugal filter and centrifuge at 15,300 x g for 20 minutes.[1]
-
Dilute the sample to fall within the calibration range.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Limit of Quantitation (LOQ) | 0.25 mg/L | [1] |
| Standard Curve Range | 0.25 - 10 mg/L | [1] |
| Matrix Tolerance (Sodium) | Up to 200 mM | [1] |
| Matrix Tolerance (Potassium) | Up to 50 mM | [1] |
Hydrophilic Interaction Liquid Chromatography (HILIC) Method
This method is suitable for the analysis of highly polar compounds like guanidine.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with UV detection.
-
Column: Cogent Diamond Hydride™, 4µm, 100Å (4.6 mm x 100 mm).[2]
-
Mobile Phase: 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 1 µL.[2]
-
Detection: UV at 195 nm.[2]
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of 1.7 mg/mL.[2]
Caption: Workflow for LC-MS/MS based quantification.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be a simple and rapid method for the quantification of guanidine derivatives, especially at higher concentrations or after a color-forming reaction.
Direct UV Measurement
This method is suitable for pure samples or simple mixtures where interfering substances do not absorb in the same UV region. The UV spectrum of a guanidine derivative typically shows a strong π→π* transition band in the UV region. [3] Experimental Protocol:
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Solvent: A suitable UV-transparent solvent (e.g., acetonitrile, water).
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of the standards at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
-
Colorimetric Method
This method involves a chemical reaction to produce a colored product that can be measured in the visible region, which can enhance selectivity.
Experimental Protocol (Based on a general method for guanidine derivatives):
-
Dissolve the sample in purified water.
-
Treat an aliquot of the solution sequentially with:
-
1% alkaline solution of sodium nitroprusside.
-
3% solution of hydrogen peroxide.
-
0.1 M solution of potassium hydroxide. [4]3. Measure the absorbance of the resulting colored solution using a photoelectric colorimeter or a UV-Vis spectrophotometer at the appropriate wavelength. [4]4. Quantify the concentration using a calibration curve prepared with standards.
-
Workflow for UV-Vis Spectrophotometric Analysis
Caption: General workflow for UV-Vis spectrophotometric analysis.
Method Validation Parameters
For all analytical methods developed, it is crucial to perform method validation to ensure the reliability of the results. Key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
- 1. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guanidine analyzed with HPLC- AppNote [mtc-usa.com]
- 3. researchgate.net [researchgate.net]
- 4. RU2487346C2 - Method for quantitative determination of guanidine derivatives - Google Patents [patents.google.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-(4-Fluorophenyl)guanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorophenyl)guanidine is a substituted guanidine derivative with potential applications in pharmaceutical and medicinal chemistry. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is critical for the safety, efficacy, and quality of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of impurities in chemical substances.[1] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound, designed to separate the main component from potential process-related impurities and degradation products.
Analytical Method
The proposed method utilizes a reversed-phase C18 column with a gradient elution of an acidic mobile phase and an organic modifier. This approach is well-suited for the analysis of polar, basic compounds like guanidines, offering good peak shape and resolution.
Chromatographic Conditions
A summary of the HPLC instrument parameters is provided in the table below.
| Parameter | Condition |
| HPLC System | Quaternary or Binary HPLC System with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25.1-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 237 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Potential Impurities
The developed HPLC method is designed to separate this compound from potential impurities, which may include starting materials, by-products, or degradation products. Common impurities could arise from the synthetic route or degradation of the final product.
| Compound | Potential Source |
| 4-Fluoroaniline | Starting material |
| Cyanamide | Reagent |
| 1,3-Bis(4-fluorophenyl)guanidine | By-product |
| 4-Fluorophenylurea | Degradation product |
Experimental Protocol
This section provides a detailed step-by-step procedure for the purity analysis of this compound using the aforementioned HPLC method.
Materials and Reagents
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Standard Solution Preparation (1.0 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Dissolve the standard in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the solution to volume with the 50:50 mobile phase mixture and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Sample Solution Preparation (1.0 mg/mL)
-
Accurately weigh approximately 10 mg of the this compound sample to be tested.
-
Follow steps 2-6 of the Standard Solution Preparation protocol.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (50:50 mobile phase mixture) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution to determine the purity and impurity profile.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.[1]
Workflow for Purity Analysis
The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.
Caption: Workflow for the HPLC purity analysis of this compound.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the purity determination of this compound. The method is specific, allowing for the separation of the main component from its potential impurities. This application note serves as a comprehensive guide for researchers and scientists involved in the quality control and analysis of this compound. Method validation according to ICH guidelines is recommended before implementation in a regulated environment.
References
Application Notes and Protocols for 1-(4-Fluorophenyl)guanidine as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorophenyl)guanidine is a synthetic compound belonging to the guanidine class of molecules. Guanidine and its derivatives are recognized for their diverse biological activities, often stemming from their ability to interact with various enzymes and protein targets. The positively charged guanidinium group at physiological pH can form multiple hydrogen bonds and electrostatic interactions within enzyme active sites, leading to modulation of their catalytic function. This document provides detailed application notes and experimental protocols for investigating the inhibitory potential of this compound, with a primary focus on two likely enzyme targets: Nitric Oxide Synthases (NOS) and Protein Arginine Deiminases (PADs).
Potential Enzyme Targets and Mechanism of Action
Based on the well-established inhibitory profile of guanidine-containing compounds, this compound is a putative inhibitor of Nitric Oxide Synthases (NOS) and Protein Arginine Deiminases (PADs).
Nitric Oxide Synthases (NOS): These enzymes catalyze the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[1][2][3] Guanidine-based compounds, such as aminoguanidine, are known to act as competitive inhibitors of NOS by mimicking the substrate L-arginine.[4][5] The fluorophenyl moiety of this compound may confer additional binding interactions, potentially influencing potency and isoform selectivity (nNOS, eNOS, iNOS).
Protein Arginine Deiminases (PADs): This family of enzymes catalyzes the post-translational modification of arginine residues to citrulline, a process known as citrullination or deimination.[6][7][8] This modification can alter protein structure and function and is implicated in various inflammatory and autoimmune diseases. Several guanidine-based compounds have been developed as PAD inhibitors.[9][10][11]
Data Presentation: Inhibitory Activity
While specific inhibitory data for this compound is not extensively available in the public domain, the following table provides reference IC50 values for aminoguanidine, a structurally related guanidine derivative, against different NOS isoforms to serve as a benchmark for experimental studies.
| Enzyme Target | Inhibitor | IC50 (µM) | Reference |
| Inducible Nitric Oxide Synthase (iNOS) | Aminoguanidine | 2.1 | [12] |
| Neuronal Nitric Oxide Synthase (nNOS) | Aminoguanidine | >100 (less potent) | [12] |
| Endothelial Nitric Oxide Synthase (eNOS) | Aminoguanidine | >100 (less potent) | [12] |
Experimental Protocols
The following are detailed protocols for determining the inhibitory activity of this compound against NOS and PAD enzymes.
Protocol 1: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay (Colorimetric)
This protocol is adapted from standard colorimetric NOS activity assays that measure the production of nitrite, a stable breakdown product of NO, using the Griess reagent.[13][14][15]
Materials:
-
Recombinant human NOS isoform (iNOS, nNOS, or eNOS)
-
L-Arginine (substrate)
-
NADPH
-
Calmodulin (for nNOS and eNOS)
-
Tetrahydrobiopterin (BH4)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
This compound (test inhibitor)
-
Aminoguanidine (positive control inhibitor)
-
Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Prepare a reaction mixture containing Assay Buffer, L-Arginine, NADPH, BH4, and Calmodulin (if required for the NOS isoform).
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the reaction mixture.
-
Add varying concentrations of this compound to the sample wells.
-
Add varying concentrations of aminoguanidine to the positive control wells.
-
Include a vehicle control (solvent only) and a no-enzyme control.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the NOS enzyme to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Nitrite Detection (Griess Assay):
-
Stop the enzymatic reaction.
-
Add Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite produced in each well.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In Vitro Protein Arginine Deiminase (PAD) Inhibition Assay (Fluorometric)
This protocol is based on a common PAD assay that measures the citrullination of a synthetic substrate, leading to a change in fluorescence.[16]
Materials:
-
Recombinant human PAD isoform (e.g., PAD4)
-
Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin (BA-AMC) (fluorogenic substrate)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.6, 10 mM CaCl₂, 5 mM DTT)
-
This compound (test inhibitor)
-
Known PAD inhibitor (e.g., Cl-amidine) as a positive control
-
Developer solution (to stop the reaction and generate fluorescence from unreacted substrate)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the Assay Buffer.
-
Add varying concentrations of this compound to the sample wells.
-
Add varying concentrations of the positive control inhibitor to the respective wells.
-
Include a vehicle control (solvent only) and a no-enzyme control.
-
-
Enzyme Pre-incubation:
-
Add the PAD enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the BA-AMC substrate to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
-
Signal Development and Detection:
-
Stop the reaction by adding the developer solution to all wells. The developer will act on the unreacted substrate to release fluorescent AMC.
-
Incubate for 10-15 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence with an excitation wavelength of 355-365 nm and an emission wavelength of 445-455 nm.
-
Calculate the percentage of inhibition for each concentration of this compound. In this assay format, higher fluorescence corresponds to greater inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
This compound represents a promising candidate for the inhibition of enzymes that process arginine or arginine-like substrates, particularly Nitric Oxide Synthases and Protein Arginine Deiminases. The provided protocols offer a robust framework for the in-vitro characterization of its inhibitory potential. Further studies, including determination of the mode of inhibition (e.g., competitive, non-competitive) and assessment of isoform selectivity, will be crucial for elucidating its mechanism of action and potential therapeutic applications. The signaling pathway diagrams provide a conceptual framework for understanding the potential downstream cellular effects of inhibiting these key enzymes.
References
- 1. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. Role of nitric oxide signal transduction pathway in regulation of vascular tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide formation by guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The protein arginine deiminases: Structure, function, inhibition, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibiting peptidylarginine deiminases (PAD1-4) by targeting a Ca2+ dependent allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
- 14. dovepress.com [dovepress.com]
- 15. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 16. caymanchem.com [caymanchem.com]
Application Notes and Protocols: 1-(4-Fluorophenyl)guanidine as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of specific experimental data for 1-(4-Fluorophenyl)guanidine in the public domain, this document presents a set of hypothetical application notes and protocols. The experimental designs, data, and proposed mechanisms are based on the known biological activities of structurally related guanidine-containing compounds and serve as a representative guide for potential research applications.
Introduction
Guanidine and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The guanidinium group, which is protonated at physiological pH, can participate in multiple hydrogen bonds and electrostatic interactions, making it a valuable pharmacophore for targeting various biological macromolecules. Guanidine-containing molecules have been explored as anticancer, antihypertensive, and antimicrobial agents. This compound, featuring a fluorinated phenyl ring, offers a unique combination of the guanidinium head group with a metabolically stable and synthetically versatile aromatic moiety. This document outlines the potential application of this compound as a molecular probe for studying G-protein coupled receptor (GPCR) signaling pathways, a common target for drugs containing the guanidine scaffold.
Hypothetical Application: A Competitive Ligand for a Novel GPCR
In this hypothetical application, this compound is used as a molecular probe to characterize a novel G-protein coupled receptor, designated here as GPCR-X. Its primary utility is as a competitive ligand in radioligand binding assays and as a tool to probe the receptor's signaling cascade.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data for this compound in relation to GPCR-X.
Table 1: Radioligand Binding Assay Data
| Parameter | Value | Conditions |
| Ki | 75 nM | Competitive binding against [³H]-agonist Y |
| IC₅₀ | 150 nM | Competitive binding against [³H]-agonist Y |
| Hill Slope | -1.0 | Competitive binding against [³H]-agonist Y |
Table 2: Functional Assay Data
| Assay Type | EC₅₀/IC₅₀ | Effect |
| cAMP Accumulation Assay | IC₅₀ = 250 nM | Inhibition of forskolin-stimulated cAMP production |
| Calcium Mobilization Assay | No significant effect | - |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for GPCR-X.
Materials:
-
HEK293 cells stably expressing GPCR-X
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
[³H]-agonist Y (specific activity ~80 Ci/mmol)
-
This compound stock solution (10 mM in DMSO)
-
Non-specific binding control (e.g., a high concentration of a known GPCR-X agonist)
-
96-well microplates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-GPCR-X cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 25 µL of varying concentrations of this compound.
-
For total binding, add 25 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 25 µL of the non-specific binding control.
-
Add 25 µL of [³H]-agonist Y at a final concentration equal to its Kd.
-
Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate at room temperature for 1 hour with gentle shaking.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay
Objective: To assess the functional effect of this compound on GPCR-X signaling.
Materials:
-
HEK293 cells stably expressing GPCR-X
-
Cell culture medium and supplements
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and 500 µM IBMX)
-
Forskolin
-
This compound stock solution (10 mM in DMSO)
-
cAMP assay kit (e.g., HTRF or ELISA-based)
Procedure:
-
Cell Plating:
-
Seed HEK293-GPCR-X cells in a 96-well plate and grow to 80-90% confluency.
-
-
Assay:
-
Aspirate the culture medium and wash the cells with stimulation buffer.
-
Add 50 µL of stimulation buffer containing varying concentrations of this compound to the wells.
-
Add 50 µL of stimulation buffer containing forskolin (to stimulate adenylyl cyclase) at a final concentration of 10 µM.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound to determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP production.
-
Visualizations
Application Notes and Protocols for the Experimental Study of 1-(4-Fluorophenyl)guanidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial characterization and experimental study of the novel compound 1-(4-Fluorophenyl)guanidine. Given the broad range of biological activities associated with guanidine derivatives, this document outlines protocols for assessing its potential as an inhibitor of Nitric Oxide Synthase (NOS) and the Na+/H+ exchanger (NHE), as well as its antimicrobial, cytotoxic, and ion channel modulating properties.[1][2]
Overview of Potential Biological Activities
Guanidine and its derivatives are a class of compounds with significant therapeutic potential, exhibiting a wide array of pharmacological effects.[1] These include:
-
Anticancer: Many guanidine compounds have been investigated for their antitumor properties, which may involve mechanisms such as DNA binding and induction of apoptosis.[1][3]
-
Antimicrobial: The guanidinium group is a key feature in several antimicrobial agents, acting through mechanisms like membrane disruption.[1][4]
-
Cardioprotective: Inhibition of the Na+/H+ exchanger (NHE) by certain guanidine derivatives has been shown to be cardioprotective, particularly in the context of ischemia-reperfusion injury.[5]
-
Neurological: Guanidine compounds can modulate the activity of ion channels, such as voltage-gated potassium and sodium channels, affecting neurotransmission.[6]
-
Anti-inflammatory: Inhibition of nitric oxide synthase (NOS) is another reported activity of some guanidine derivatives, suggesting potential anti-inflammatory applications.[7][8][9][10][11]
Experimental Protocols
The following section details the experimental protocols for evaluating the biological activity of this compound.
Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on NOS activity using the Griess assay, which measures the production of nitrite, a stable breakdown product of nitric oxide.[7][9]
Experimental Workflow for NOS Inhibition Assay
Caption: Workflow for determining NOS inhibition.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound to achieve a range of final concentrations for IC50 determination.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing L-arginine (substrate) and NADPH (cofactor).
-
Prepare Griess reagents A (sulfanilamide in phosphoric acid) and B (N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
-
Enzymatic Reaction:
-
In a 96-well plate, add the reaction buffer to each well.
-
Add the test compound dilutions, a known NOS inhibitor (positive control), and vehicle (negative control) to the respective wells.
-
Initiate the reaction by adding the NOS enzyme (e.g., iNOS, nNOS, or eNOS) to all wells except the blank.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
-
Nitrite Detection:
-
Add Griess reagent A to each well, followed by Griess reagent B.
-
Incubate at room temperature for 10-15 minutes, protected from light, to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NOS inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Hypothetical Data for NOS Inhibition
| This compound (µM) | % Inhibition (Hypothetical) |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.9 |
| 50 | 85.3 |
| 100 | 95.1 |
Na+/H+ Exchanger (NHE) Inhibition Assay
This protocol describes a fluorescence-based assay to measure the inhibition of NHE activity by monitoring intracellular pH (pHi) recovery after acid loading.
Signaling Pathway for NHE-mediated pH Regulation
Caption: NHE1-mediated intracellular pH regulation.
Protocol:
-
Cell Preparation:
-
Culture a suitable cell line (e.g., CHO cells stably expressing human NHE1) on black-walled, clear-bottom 96-well plates.
-
Load the cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Wash the cells with a sodium-containing buffer.
-
Incubate the cells with various concentrations of this compound, a known NHE inhibitor (e.g., cariporide), or vehicle.
-
Induce intracellular acidification using the ammonium chloride prepulse technique.
-
Monitor the recovery of intracellular pH by measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
-
Data Analysis:
-
Calculate the initial rate of pHi recovery for each condition.
-
Determine the percentage inhibition of the pHi recovery rate by this compound at each concentration.
-
Plot the percent inhibition versus the compound concentration to determine the IC50 value.
-
Hypothetical Data for NHE Inhibition
| This compound (µM) | Rate of pHi Recovery (ΔpH/min) (Hypothetical) | % Inhibition (Hypothetical) |
| 0 (Vehicle) | 0.25 | 0 |
| 0.1 | 0.22 | 12 |
| 1 | 0.15 | 40 |
| 10 | 0.08 | 68 |
| 100 | 0.03 | 88 |
Antimicrobial Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains using the broth microdilution method.[12]
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination.
Protocol:
-
Preparation:
-
Prepare a stock solution of this compound and perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the microbial suspension.
-
Include a positive control (microbes in medium without the compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Hypothetical MIC Data
| Microorganism | MIC (µg/mL) (Hypothetical) |
| Staphylococcus aureus ATCC 29213 | 16 |
| Escherichia coli ATCC 25922 | 32 |
| Pseudomonas aeruginosa ATCC 27853 | 64 |
| Candida albicans ATCC 90028 | 32 |
Cytotoxicity Assay
This protocol assesses the cytotoxicity of this compound against a human cell line (e.g., HEK293 or HepG2) using the MTT assay.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for 24-72 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
-
Hypothetical Cytotoxicity Data
| This compound (µM) | Cell Viability (%) (Hypothetical) |
| 1 | 98 |
| 10 | 92 |
| 50 | 75 |
| 100 | 48 |
| 250 | 21 |
Voltage-Gated Sodium Channel (VGSC) Modulation Assay
This protocol uses a [14C]-guanidinium influx assay to investigate the modulatory effects of this compound on voltage-gated sodium channels in a neuroblastoma cell line (e.g., N1E-115).[6]
Protocol:
-
Cell Preparation:
-
Culture N1E-115 cells in appropriate media and seed them into 24-well plates.
-
-
Guanidinium Influx Assay:
-
Wash the cells with a low-sodium buffer.
-
Pre-incubate the cells with various concentrations of this compound or a known VGSC blocker (e.g., tetrodotoxin).
-
Initiate ion influx by adding a buffer containing [14C]-guanidinium and a VGSC activator (e.g., veratridine).
-
After a short incubation period (e.g., 2 minutes), terminate the influx by rapidly washing the cells with ice-cold stop buffer.
-
-
Measurement and Analysis:
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percentage inhibition of veratridine-stimulated [14C]-guanidinium influx at each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Hypothetical VGSC Modulation Data
| This compound (µM) | [14C]-Guanidinium Influx (cpm) (Hypothetical) | % Inhibition (Hypothetical) |
| 0 (Vehicle) | 15000 | 0 |
| 1 | 13500 | 10 |
| 10 | 9000 | 40 |
| 100 | 4500 | 70 |
| 500 | 1500 | 90 |
Data Interpretation and Further Steps
The data generated from these initial screens will provide a preliminary pharmacological profile of this compound. Based on these results, further studies can be designed to:
-
Elucidate the specific mechanism of action.
-
Determine the selectivity for different enzyme isoforms or channel subtypes.
-
Investigate structure-activity relationships by synthesizing and testing analogs.
-
Evaluate in vivo efficacy and toxicity in relevant animal models.
This systematic approach will enable a thorough characterization of this compound and an assessment of its potential as a lead compound for drug development.
References
- 1. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00688K [pubs.rsc.org]
- 5. In vitro and in vivo pharmacology of a structurally novel Na+-H+ exchange inhibitor, T-162559 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition by steroids of [14C]-guanidinium flux through the voltage-gated sodium channel and the cation channel of the 5-HT3 receptor of N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Antimicrobial Activities of Amine- and Guanidine-Functionalized Cholic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(4-Fluorophenyl)guanidine in Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidine and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them valuable scaffolds in drug discovery.[1] The guanidinium group, being protonated at physiological pH, can engage in multiple hydrogen bond interactions with biological targets. Compounds containing the guanidine moiety have been investigated for their potential as therapeutic agents in various domains, including neurodegenerative diseases, inflammation, infectious diseases, and cancer.[1] This document provides detailed application notes and protocols for the screening of 1-(4-Fluorophenyl)guanidine, a specific derivative, in drug discovery campaigns.
While specific quantitative bioactivity data for this compound is not extensively available in the public domain, this document extrapolates from structurally related compounds and provides general protocols applicable to the screening of guanidine-containing molecules. The fluorophenyl moiety can influence the compound's pharmacokinetic properties and binding interactions, making it a compound of interest for screening against various targets.
Potential Therapeutic Areas and Biological Targets
Based on the activities of other guanidine derivatives, this compound could be a candidate for screening in the following areas:
-
Oncology: As inhibitors of various kinases or modulators of pathways involved in cell proliferation and survival.
-
Neuropharmacology: Targeting receptors and ion channels in the central nervous system, such as 5-HT2A receptors or glucocorticoid receptors, based on the activity of structurally similar, albeit more complex, molecules.
-
Infectious Diseases: Acting as antimicrobial or antifungal agents.[2]
-
Metabolic Diseases: Modulating enzymes or receptors involved in metabolic pathways.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables provide an illustrative example of how screening data for this compound could be presented. These values are hypothetical and intended for demonstration purposes.
Table 1: In Vitro Enzyme Inhibition Data
| Target Enzyme | Assay Type | IC50 (µM) | Ki (µM) | Hill Slope |
| Kinase X | HTRF | 5.2 | 2.1 | 1.1 |
| Protease Y | FRET | 12.8 | N/A | 0.9 |
| Phosphatase Z | Colorimetric | > 100 | N/A | N/A |
Table 2: Cell-Based Assay Data
| Cell Line | Assay Type | Endpoint | EC50 (µM) | CC50 (µM) |
| HEK293 | Reporter Gene | Luciferase Activity | 8.9 | > 50 |
| HeLa | Cytotoxicity | MTT | N/A | 35.4 |
| PC-12 | Neurite Outgrowth | High-Content Imaging | 15.3 | > 50 |
Experimental Protocols
The following are detailed protocols for key experiments that can be used to screen this compound.
Protocol 1: Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
Application Note: This protocol describes a robust, high-throughput method to assess the inhibitory activity of this compound against a specific protein kinase. HTRF technology offers high sensitivity and is less prone to interference from colored or fluorescent compounds.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
HTRF Kinase Buffer
-
Europium (Eu3+)-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
HTRF Detection Buffer
-
This compound (dissolved in DMSO)
-
Low-volume 384-well assay plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in HTRF Kinase Buffer to the desired final concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme and Substrate Addition: Prepare a mixture of the kinase and biotinylated substrate in HTRF Kinase Buffer. Dispense 5 µL of this mixture into each well of the assay plate.
-
Compound Addition: Add 5 µL of the diluted this compound solution to the respective wells.
-
Reaction Initiation: Prepare an ATP solution in HTRF Kinase Buffer. Add 10 µL of the ATP solution to each well to start the enzymatic reaction. The final ATP concentration should be at or near its Km for the kinase.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Prepare the detection reagent mixture containing the Eu3+-labeled antibody and Streptavidin-XL665 in HTRF Detection Buffer. Add 20 µL of this mixture to each well to stop the reaction.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm. Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Reporter Gene Assay
Application Note: This protocol is designed to determine if this compound can modulate a specific signaling pathway in a cellular context. A reporter gene (e.g., luciferase) is placed under the control of a promoter that is responsive to the signaling pathway of interest.
Materials:
-
Stable cell line expressing the target receptor and the reporter gene construct.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Agonist for the target receptor.
-
This compound (dissolved in DMSO).
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
White, opaque 96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells in the 96-well plates at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Incubate for 30 minutes.
-
Agonist Stimulation: Add the agonist to the wells at a final concentration that elicits a sub-maximal response (e.g., EC80). Also, include control wells with no agonist (basal) and agonist alone (maximal stimulation).
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Reading: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the maximal agonist response and plot the normalized response against the logarithm of the compound concentration. Fit the data to a suitable model to determine the EC50 or IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: Potential GPCR signaling pathway modulation by this compound.
Experimental Workflow Diagram
Caption: General workflow for drug discovery screening.
Target Identification Logic Diagram
Caption: Logical workflow for identifying the molecular target of a screening hit.
References
Application Notes & Protocols for 1-(4-Fluorophenyl)guanidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and disposal of 1-(4-Fluorophenyl)guanidine. The protocols outlined are based on established safety data for guanidine derivatives and are intended to minimize risk and ensure a safe laboratory environment.
Application Note 1: Safe Handling of this compound
1. Introduction
This compound and its analogues are compounds of interest in research and drug development. Due to their chemical nature, they are classified as hazardous materials that can cause skin, eye, and respiratory irritation.[1][2] Proper handling procedures are critical to ensure the safety of laboratory personnel.
2. Hazard Identification and Engineering Controls
Based on data from similar guanidine compounds, this compound is expected to be a solid that can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Harmful effects are also possible if the compound is swallowed or inhaled.[3][4][5]
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area.[1][6]
-
A certified chemical fume hood is required when handling the solid powder to avoid the generation and inhalation of dust.[4][7]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
3. Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is mandatory to prevent exposure.
| Protective Equipment | Specification |
| Eye and Face Protection | Chemical safety goggles or glasses that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[8] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[8][9] A lab coat is required. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particle filter is recommended.[4][8] |
4. Handling and Storage Protocol
-
Handling: Avoid all direct contact with the substance.[8] Do not breathe dust or fumes.[1][9] Wash hands and any exposed skin thoroughly after handling.[1][9] Eating, drinking, and smoking are strictly prohibited in areas where this chemical is handled or stored.[6][7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location.[2][6] Keep the compound away from incompatible materials such as strong oxidizing agents and sources of ignition.[2][8]
5. Emergency First Aid Procedures
Immediate response is crucial in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][9] Call a poison center or doctor if you feel unwell.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes.[1][9] If skin irritation develops, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids.[1][8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Protocol 1: Spill Management
1. Small Spills (Solid)
- Ensure the area is well-ventilated and restrict access.
- Wearing full PPE, carefully sweep or vacuum the spilled solid material.[8][10] Avoid generating dust.[8][10]
- Collect the material in a suitable, labeled container for disposal.[2]
- Clean the spill area with a damp cloth or paper towel, and place the cleaning materials into the waste container.
- Wash hands thoroughly after cleanup.
2. Large Spills
- Evacuate the area immediately.
- Alert laboratory personnel and the institutional safety officer.
- Prevent entry into the affected area.
- Allow only trained personnel with appropriate respiratory protection and PPE to manage the cleanup.
- Follow institutional procedures for large chemical spills.
Application Note 2: Disposal of this compound Waste
1. Waste Characterization
All waste containing this compound must be treated as hazardous chemical waste. This includes the pure compound, contaminated materials (e.g., gloves, wipes, weighing paper), and empty containers.
2. Waste Collection and Storage
-
Solid Waste: Collect all solid waste, including contaminated PPE, in a designated, clearly labeled, and sealed hazardous waste container.
-
Empty Containers: Original containers must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The empty, rinsed container can then be disposed of according to local regulations, which may still require it to be treated as hazardous waste.
-
Storage: Store waste containers in a designated secondary containment area, away from incompatible materials, until they are collected for disposal.
Protocol 2: Chemical Waste Disposal
1. Procedure
- Ensure all waste is properly segregated and containerized as described above.
- Label the hazardous waste container with the full chemical name: "this compound," and any other components of the waste stream.
- Arrange for waste disposal through a licensed and approved waste disposal contractor.[2][6]
- Do not dispose of this chemical down the drain or in regular trash.[2][4]
- Complete all required institutional waste disposal forms and maintain records of disposal.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision workflow for proper waste disposal.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. angenechemical.com [angenechemical.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. msd.com [msd.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-(4-Fluorophenyl)guanidine Synthesis
Welcome to the technical support center for the synthesis of 1-(4-Fluorophenyl)guanidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the reaction of 4-fluoroaniline with cyanamide in the presence of an acid, typically hydrochloric acid. This reaction proceeds via the protonation of cyanamide, which activates it for nucleophilic attack by the amino group of 4-fluoroaniline. The resulting product is typically isolated as the hydrochloride salt.
Q2: What are the critical parameters that influence the yield of the reaction?
A2: The yield of this compound synthesis is primarily influenced by several key parameters:
-
Reaction Temperature: Temperature affects the rate of both the desired reaction and potential side reactions.
-
Stoichiometry of Reactants: The molar ratio of 4-fluoroaniline to cyanamide and the amount of acid catalyst are crucial.
-
Reaction Time: Sufficient time is required for the reaction to proceed to completion, but prolonged times can lead to byproduct formation.
-
Solvent: The choice of solvent can impact the solubility of reactants and the reaction kinetics.
-
Purity of Reagents: The purity of 4-fluoroaniline and cyanamide is essential, as impurities can lead to unwanted side reactions and lower yields.
Q3: How is the this compound product typically purified?
A3: this compound hydrochloride is a salt and can often be purified by recrystallization. Common solvent systems for recrystallization include ethanol, isopropanol, or mixtures of ethanol and diethyl ether. The choice of solvent will depend on the impurity profile. It is crucial to ensure the product is completely dry after purification to prevent hydrolysis.
Troubleshooting Guide
Low Yield
Low product yield is a common issue in the synthesis of this compound. The following guide provides potential causes and solutions to improve your yield.
Problem: The final yield of this compound hydrochloride is significantly lower than expected.
Below is a logical workflow to diagnose and address the potential causes of low yield.
| Potential Cause | Recommended Actions |
| Impure Reactants | - Ensure 4-fluoroaniline is free from other aniline impurities by distillation or recrystallization. - Use high-purity, stabilized cyanamide. Old or improperly stored cyanamide can dimerize or polymerize. |
| Suboptimal Reaction Temperature | - Low temperatures can lead to a slow reaction rate and incomplete conversion. - High temperatures can promote the formation of byproducts such as melamine (from cyanamide trimerization) and biurets. A moderate temperature, typically refluxing in a suitable solvent like ethanol, is often optimal. |
| Incorrect Stoichiometry | - An excess of 4-fluoroaniline can be difficult to remove during purification. - A slight excess of cyanamide (e.g., 1.1 to 1.5 equivalents) is often used to drive the reaction to completion. However, a large excess can lead to more side products. |
| Inadequate Reaction Time | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. - Insufficient time will result in incomplete conversion, while excessive time can lead to degradation of the product or increased byproduct formation. |
| Inefficient Product Isolation | - Ensure the pH is acidic during workup to keep the guanidine product protonated and in the aqueous phase during initial extractions to remove non-basic impurities. - For crystallization, use an appropriate solvent system and cool the solution slowly to obtain well-formed crystals and minimize loss in the mother liquor. |
Product Purity Issues
The presence of impurities can affect the quality and performance of the final product. This section addresses common purity-related problems.
Problem: The isolated this compound hydrochloride is impure.
The following workflow can help identify and resolve common impurity issues.
| Common Impurity | Potential Source | Recommended Actions for Prevention and Removal |
| Unreacted 4-Fluoroaniline | Incomplete reaction. | - Increase reaction time and/or temperature moderately. - Use a slight excess of cyanamide. - During workup, wash the organic extract of the free base with a dilute acid to remove any remaining 4-fluoroaniline. |
| Melamine | Trimerization of cyanamide, especially at high temperatures. | - Avoid excessive heating during the reaction. - Use a moderate reaction temperature and monitor the reaction progress to avoid prolonged heating. - Melamine has low solubility in many organic solvents and can sometimes be removed by filtration. |
| N,N'-bis(4-fluorophenyl)guanidine | Reaction of the product with another molecule of 4-fluoroaniline. | - This is generally a minor byproduct. Its formation can be minimized by avoiding a large excess of 4-fluoroaniline. - Purification by recrystallization is often effective in removing this less polar impurity. |
| Urea derivatives | Hydrolysis of cyanamide or the guanidine product. | - Use anhydrous solvents and reagents. - Ensure the workup and purification steps are performed without unnecessary exposure to water, especially at elevated temperatures. |
Experimental Protocols
Synthesis of this compound Hydrochloride
This protocol describes a general procedure for the synthesis of this compound hydrochloride from 4-fluoroaniline and cyanamide.
Materials:
-
4-Fluoroaniline
-
Cyanamide (50% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoroaniline (1.0 eq) in ethanol.
-
Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (1.0 eq).
-
To this stirred solution, add a 50% aqueous solution of cyanamide (1.2 eq) dropwise.
-
Remove the ice bath and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or HPLC until the 4-fluoroaniline is consumed.
-
After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or an ethanol/diethyl ether mixture.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Data Presentation
The following tables summarize the expected impact of key reaction parameters on the yield of this compound. These are generalized trends based on the synthesis of arylguanidines and should be optimized for your specific experimental setup.
Table 1: Effect of Temperature on Reaction Yield
| Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Comments |
| 50 | 12 | Moderate | Slower reaction rate, may lead to incomplete conversion. |
| 78 (Reflux in EtOH) | 6 | Good to Excellent | Generally optimal for balancing reaction rate and minimizing side reactions. |
| 100 | 4 | Moderate to Good | Faster reaction but increased risk of melamine and other byproduct formation. |
Table 2: Effect of Cyanamide Stoichiometry on Reaction Yield
| Molar Equivalents of Cyanamide (to 4-Fluoroaniline) | Expected Yield (%) | Comments |
| 1.0 | Moderate | May result in incomplete conversion of 4-fluoroaniline. |
| 1.2 | Good to Excellent | Often the optimal ratio to drive the reaction to completion with minimal side products. |
| 1.5 | Good | Higher conversion, but may increase the formation of cyanamide-derived impurities. |
| 2.0 | Moderate | Significant increase in byproduct formation is likely. |
Technical Support Center: 1-(4-Fluorophenyl)guanidine Reactions
Welcome to the Technical Support Center for troubleshooting reactions involving 1-(4-Fluorophenyl)guanidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: A prevalent method for synthesizing this compound is through the reaction of 4-fluoroaniline with a guanylating agent. Common guanylating agents include cyanamide or its derivatives, such as S-methylisothiourea sulfate. The reaction with S-methylisothiourea sulfate is often carried out in water under reflux conditions.
Q2: I am observing a low yield in my synthesis of this compound. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure adequate reaction time and temperature. Monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is recommended.
-
Suboptimal pH: The pH of the reaction mixture can significantly influence the reactivity of the amine and the guanylating agent. Adjustment of the pH might be necessary to improve the yield.
-
Reagent Quality: The purity of the starting materials, 4-fluoroaniline and the guanylating agent, is crucial. Impurities can lead to side reactions and lower the yield of the desired product.
-
Product Isolation: Loss of product during workup and purification steps can contribute to low overall yield. Optimize extraction and crystallization or chromatography conditions to minimize losses.
Q3: What are the potential byproducts in the synthesis of this compound?
A3: During the synthesis of this compound from 4-fluoroaniline and cyanamide or its derivatives, several byproducts can form:
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of 4-fluoroaniline.
-
Melamine and Related Compounds: Self-condensation of cyanamide under certain conditions can lead to the formation of melamine and other triazine derivatives.
-
Biguanide Derivatives: Reaction of the product with another molecule of cyanamide can form a biguanide derivative.
-
Urea Derivatives: Hydrolysis of cyanamide or the guanidine product can lead to the formation of corresponding urea derivatives.
Q4: I am using this compound in a cyclocondensation reaction with a β-dicarbonyl compound to synthesize a pyrimidine derivative and observing multiple products. What are the possible side reactions?
A4: Cyclocondensation reactions of guanidines with β-dicarbonyl compounds are versatile for synthesizing pyrimidine rings. However, side reactions can occur:
-
Formation of Isomeric Products: Depending on the nature of the β-dicarbonyl compound, the initial nucleophilic attack can occur at different carbonyl carbons, potentially leading to the formation of regioisomers.
-
Incomplete Cyclization: The intermediate from the initial condensation may not fully cyclize, leading to the presence of open-chain byproducts.
-
Side Reactions of the β-Dicarbonyl Compound: The β-dicarbonyl compound itself might undergo self-condensation or other side reactions under the reaction conditions.
-
Aza-Michael Addition: If the reaction involves α,β-unsaturated carbonyl compounds, aza-Michael addition of the guanidine can be a competing side reaction.[1]
Troubleshooting Guides
Issue 1: Low Yield in this compound Synthesis
This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor reaction progress by TLC or LC-MS. Increase reaction time or temperature if necessary. | Complete consumption of starting materials. |
| Suboptimal pH | Adjust the pH of the reaction mixture with acid or base. | Improved reaction rate and yield. |
| Poor Reagent Quality | Verify the purity of 4-fluoroaniline and the guanylating agent by analytical techniques (e.g., NMR, melting point). Purify starting materials if necessary. | Reduced side reactions and increased yield of the desired product. |
| Product Loss During Workup | Optimize extraction solvents and pH. Use techniques like back-extraction to minimize product loss. | Higher recovery of the crude product. |
| Inefficient Purification | For crystallization, screen different solvent systems. For chromatography, optimize the mobile phase and stationary phase. | Improved purity and recovery of the final product. |
Experimental Protocols
Protocol 1: Synthesis of this compound Sulfate
This protocol is adapted from a general procedure for the synthesis of guanidine sulfates.[2]
Materials:
-
4-Fluoroaniline
-
S-Methylisothiourea sulfate
-
Water
-
Sulfuric acid
-
Ethanol
Procedure:
-
Dissolve 4-fluoroaniline (1 equivalent) and S-methylisothiourea sulfate (1 equivalent) in water.
-
Heat the solution under reflux for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Acidify the residue with sulfuric acid.
-
Add ethanol to precipitate the this compound sulfate salt.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
Protocol 2: Analysis of this compound and Potential Impurities by HPLC
This protocol provides a general framework for the HPLC analysis of guanidine derivatives, which can be adapted for this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition may need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its potential byproducts have significant absorbance (e.g., around 254 nm).
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Accurately weigh a sample of the reaction mixture or isolated product.
-
Dissolve the sample in a suitable solvent (e.g., the mobile phase or a component of it).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to the product and any impurities by comparing their retention times with those of authentic standards, if available.
-
Quantify the components by integrating the peak areas.
Visual Guides
Logical Workflow for Troubleshooting Low Yield
The following diagram illustrates a step-by-step process for identifying and resolving issues leading to low reaction yields.
Caption: A flowchart for troubleshooting low yields in chemical synthesis.
Potential Reaction Pathways in Guanidine Chemistry
This diagram illustrates the desired synthesis of this compound and a common side reaction, the formation of a pyrimidine derivative.
Caption: Reaction scheme showing synthesis and a potential side reaction.
Disclaimer: This technical support center provides general guidance. All laboratory work should be conducted by qualified personnel in accordance with established safety protocols.
References
Technical Support Center: 1-(4-Fluorophenyl)guanidine Purification
Welcome to the technical support center for the purification of 1-(4-Fluorophenyl)guanidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges stem from the inherent chemical properties of the guanidine group. Guanidines are highly polar and strongly basic (pKa ≈ 12.5), which leads to several purification difficulties[1][2]:
-
Atypical Solubility: High solubility in polar solvents like water and methanol, but poor solubility in non-polar organic solvents, complicating extraction and crystallization.
-
Chromatography Issues: Strong binding to standard silica gel can cause significant streaking (tailing) and poor separation during column chromatography. On standard reversed-phase (RP) columns, it may elute very early with poor retention[2][3].
-
Salt Formation: The basic nature of the guanidine moiety makes it susceptible to forming salts with acidic impurities or even atmospheric carbon dioxide, which can complicate analysis and purification.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities are typically related to the synthetic route. A common synthesis involves the reaction of 4-fluoroaniline with a guanylating agent. Potential impurities include:
-
Unreacted Starting Materials: Residual 4-fluoroaniline.
-
By-products: Compounds formed from the dimerization or side-reactions of the guanylating agent.
-
Related Substances: Over-alkylated or incompletely reacted intermediates, especially if protecting groups are used[3][4].
-
Degradation Products: Guanidines can be sensitive to hydrolysis, especially under strongly alkaline conditions[5].
Q3: My compound shows significant tailing during silica gel column chromatography. How can I fix this?
A3: Tailing on silica gel is a classic issue for basic compounds like guanidines due to strong acidic-basic interactions with the silica surface silanol groups. To mitigate this:
-
Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent. A common choice is 0.5-2% triethylamine (Et3N) or ammonium hydroxide (NH4OH) in a solvent system like Dichloromethane/Methanol[3]. This neutralizes the acidic sites on the silica, improving peak shape.
-
Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, amino-functionalized silica gel can provide better results for basic compounds[3].
Q4: I am struggling to develop an HPLC method. The peak is broad and has poor retention on my C18 column. What should I do?
A4: This is a common problem for highly polar compounds. Standard C18 columns offer limited retention. Consider the following specialized HPLC techniques[2][6]:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for highly polar analytes and uses a polar stationary phase with a high organic content mobile phase. This mode provides excellent retention and peak shape for guanidines[1][7].
-
Ion-Exchange Chromatography (IEX): Cation-exchange chromatography is a robust method that separates compounds based on their charge. As guanidines are protonated at typical HPLC pH ranges, this method is highly effective[8][9].
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) to the mobile phase of a reversed-phase system can improve retention and peak shape by forming a neutral ion pair with the analyte.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield after Recrystallization | • The compound is too soluble in the chosen solvent.• The compound is precipitating as an oil instead of crystals.• Insufficient difference in solubility between hot and cold conditions. | • Use a solvent/anti-solvent system. Dissolve the compound in a minimal amount of a good solvent (e.g., Methanol, Water) and add a poor solvent (e.g., Diethyl Ether, Ethyl Acetate) dropwise until turbidity persists. Heat to redissolve and then cool slowly.[10]• Ensure slow cooling to promote crystal growth over oiling out. Seeding with a pure crystal can help.• Adjust the pH with HCl or another suitable acid to crystallize the compound as a more stable salt.[11] |
| Multiple Spots or Peaks on TLC/HPLC of "Pure" Sample | • On-column degradation.• Tautomerism or presence of different salt forms.• Contamination from glassware or solvents. | • For TLC, pre-treat the plate by eluting it once with the mobile phase containing a basic modifier (e.g., triethylamine) before applying the sample.• For HPLC, ensure the mobile phase pH is stable and sufficiently low to ensure the guanidine is fully protonated. Use buffered mobile phases.• Verify the purity of all solvents and reagents. |
| Inconsistent NMR Spectra | • Presence of different protonation states.• Hygroscopic nature of the compound, leading to water contamination. | • Add a drop of D2O to identify exchangeable N-H protons.• For quantitative NMR (qNMR), ensure the sample is thoroughly dried under high vacuum before analysis.[12]• Acidify the sample (e.g., with a drop of TFA-d) to ensure a single, stable protonated species is observed. |
| Difficulty Removing 4-Fluoroaniline Impurity | • Similar polarity to the desired product, making chromatographic separation difficult. | • Acid Wash: Dissolve the crude product in an organic solvent (e.g., Ethyl Acetate) and wash with a dilute acidic solution (e.g., 1M HCl). The more basic guanidine will partition into the aqueous layer as its salt, while the less basic aniline may remain in the organic layer. Neutralize the aqueous layer and extract the pure product.• Boc Protection: If separation is extremely difficult, consider protecting the guanidine group with a Boc group. The change in polarity often allows for easy chromatographic removal of the aniline impurity. The Boc group can then be removed with an acid like TFA.[3][4] |
Data Presentation: Purification & Analysis Parameters
The following tables provide representative data for common purification and analytical techniques.
Table 1: Recrystallization Solvent Screening (Representative Data)
| Solvent System (v/v) | Temperature Profile | Yield (%) | Purity (HPLC Area %) | Observations |
|---|---|---|---|---|
| Methanol | Hot (60°C) to Cold (0°C) | 35% | 95.5% | High solubility leads to low recovery. |
| Isopropanol/Hexane (1:3) | Hot (70°C) to RT | 85% | 99.2% | Good crystal formation, effective anti-solvent. |
| Water/Acetone (1:4) | Hot (50°C) to RT | 78% | 98.8% | Forms fine needles upon slow cooling.[10][11] |
| Ethyl Acetate | Hot (75°C) to Cold (0°C) | 15% | 97.0% | Very low solubility, not ideal for purification. |
Table 2: Comparison of HPLC Analytical Techniques
| Technique | Column Type | Typical Mobile Phase | Retention Factor (k') | Peak Asymmetry (As) | Pros & Cons |
|---|---|---|---|---|---|
| Reversed-Phase | Standard C18 | Acetonitrile/Water + 0.1% TFA | < 0.5 | > 2.0 | - Poor retention, peak tailing.+ Ubiquitous columns.[2] |
| Ion-Exchange | Cation-Exchange (e.g., Dionex CS20) | Aqueous Methanesulfonic Acid | 3.5 | 1.1 | + Excellent retention & peak shape.- Requires specialized columns and IC system.[8][9] |
| HILIC | Silica Hydride or Amide | Acetonitrile/Water + 0.1% Formic Acid | 4.2 | 1.2 | + Strong retention, good peak shape, MS-friendly.[1][7]- Requires careful column equilibration. |
Experimental Protocols
Protocol 1: Recrystallization via Solvent/Anti-Solvent Method
-
Dissolution: In a clean Erlenmeyer flask, dissolve 1.0 g of crude this compound in the minimum amount of hot isopropanol (~5 mL) by heating to approximately 70°C with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still hot, add n-hexane (~15 mL) dropwise with continuous swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold n-hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: HPLC Purity Analysis using HILIC
-
Instrumentation: HPLC system with UV detector.
-
Column: Cogent Diamond Hydride™, 4µm, 100Å, 4.6 x 100mm.[1]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Method:
-
Isocratic Elution: 85% B
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm[12]
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
-
Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve it in 5 mL of the mobile phase (85:15 Acetonitrile/Water with 0.1% Formic Acid) to get a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.[12]
-
Data Analysis: Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks.
Visualizations
Caption: Liquid-liquid extraction workflow for removing basic impurities.
Caption: Decision tree for troubleshooting HPLC method development.
References
- 1. Guanidine analyzed with HPLC- AppNote [mtc-usa.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. Stability of bicyclic guanidine superbases and their salts in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN1784381A - Method for crystallizing guanidinium salts - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Improving solubility of 1-(4-Fluorophenyl)guanidine for assays
Welcome to the technical support center for 1-(4-Fluorophenyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the solubility of this compound for in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous assay buffer. What are the recommended solvents?
A1: this compound, as a free base, is expected to have low aqueous solubility. It is more readily soluble in organic solvents. For aqueous-based assays, it is highly recommended to use a salt form, such as this compound hydrochloride or this compound carbonate, which generally exhibit improved solubility in polar solvents. The use of co-solvents is also a common and effective strategy.[1]
Q2: What are some common co-solvents that can be used to improve the solubility of this compound for my experiments?
A2: To enhance the solubility of this compound in aqueous solutions, a variety of co-solvents can be employed. These include, but are not limited to, DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[2] It is crucial to first dissolve the compound in a minimal amount of the organic co-solvent before adding it to the aqueous buffer. The final concentration of the organic solvent should be kept as low as possible to avoid any detrimental effects on the biological assay.
Q3: My compound is precipitating out of solution when I add it to my cell culture media. How can I prevent this?
A3: Precipitation upon addition to aqueous media is a common issue for poorly soluble compounds.[3] Here are a few troubleshooting steps:
-
Decrease the final concentration: The concentration of your compound may be exceeding its solubility limit in the final assay medium. Try performing a dose-response experiment at lower concentrations.
-
Optimize the co-solvent concentration: While a co-solvent is necessary, its final concentration can impact compound stability. Experiment with different final percentages of your co-solvent (e.g., 0.1%, 0.5%, 1% DMSO) to find the optimal balance between solubility and biological compatibility.
-
pH adjustment: The solubility of guanidine-containing compounds can be pH-dependent.[4] Since the guanidine group is basic, solubility may be improved in acidic conditions. Ensure the pH of your final assay medium is compatible with your compound's solubility profile.
-
Use of solubilizing agents: Consider the use of excipients such as cyclodextrins (e.g., HP-β-CD, SBE-β-CD) which can form inclusion complexes with the drug, thereby increasing its aqueous solubility.[5][6]
Q4: Can I use heat or sonication to help dissolve my this compound?
A4: Yes, gentle heating and sonication can be effective methods to aid in the dissolution of this compound.[1][7] However, it is important to be cautious with temperature, as excessive heat could potentially degrade the compound. Similarly, prolonged sonication may also lead to compound instability. These methods are best used to prepare stock solutions which can then be further diluted into the assay medium.
Troubleshooting Guide
Issue: Compound Precipitation in Stock Solution
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent | Ensure you are using a suitable organic solvent such as DMSO or ethanol for your stock solution. |
| Concentration Too High | Try preparing a lower concentration stock solution. |
| Low Purity of Compound | Impurities can affect solubility. Ensure you are using a high-purity grade compound.[1] |
| Temperature Effects | If the compound was dissolved with heat, it might precipitate upon cooling. Try to maintain a slightly elevated temperature or use a co-solvent system that maintains solubility at room temperature. |
Issue: Compound Precipitation in Final Assay Medium
| Possible Cause | Troubleshooting Steps |
| Exceeded Aqueous Solubility | Lower the final concentration of the compound in the assay. |
| Co-solvent Shock | The rapid dilution of the organic stock solution in the aqueous buffer can cause the compound to precipitate. Try adding the stock solution dropwise while vortexing the buffer. |
| pH Incompatibility | Check the pH of your assay buffer. The solubility of guanidine compounds can be pH-dependent. Consider using a buffer with a slightly more acidic pH if your assay allows. |
| Interaction with Media Components | Components in complex media (e.g., proteins in serum) can sometimes interact with the compound and reduce its solubility. Consider reducing the serum concentration or using a simpler buffer for initial solubility tests. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the required amount of this compound hydrochloride. For a 10 mM solution, you will need X mg for your desired volume (molecular weight will be needed for this calculation).
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the vial in a water bath for 5-10 minutes or gently warm the solution to 30-40°C.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution using a Co-solvent System
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 100 mM in DMSO).
-
Intermediate Dilution (Optional): If a large dilution is required, perform an intermediate dilution in the same organic solvent.
-
Final Dilution: Add the stock solution (or intermediate dilution) to the pre-warmed aqueous assay buffer dropwise while vortexing. The final concentration of the organic solvent should be kept to a minimum (typically ≤1%).
-
Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to adjust the final concentration of the compound or the percentage of the co-solvent.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Hypothetical signaling pathway for a guanidine compound.
References
1-(4-Fluorophenyl)guanidine stability issues in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(4-Fluorophenyl)guanidine in solution.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound solutions.
Issue 1: Precipitation or Cloudiness Observed in Aqueous Solution
-
Question: My this compound solution, which was initially clear, has become cloudy or has formed a precipitate. What could be the cause?
-
Answer: This is likely due to the low aqueous solubility of phenylguanidine derivatives, especially in neutral or alkaline conditions.[1] this compound is a basic compound and will be more soluble in acidic solutions where it forms the protonated guanidinium salt.
-
Troubleshooting Steps:
-
Verify pH: Check the pH of your solution. If it is neutral or basic, the compound may be precipitating.
-
Acidify the Solution: Try lowering the pH of the solution with a small amount of a compatible acid (e.g., HCl) to see if the precipitate redissolves. Guanidine derivatives can exist in protonated or deprotonated forms, which can enhance solubility under certain conditions.[1]
-
Consider a Co-solvent: If working with neutral or basic pH is necessary, consider the use of a water-miscible organic co-solvent such as ethanol, methanol, or DMSO to increase solubility.
-
-
Issue 2: Loss of Compound Potency or Activity Over Time
-
Question: I have prepared a stock solution of this compound, but its effectiveness in my assay has decreased over a short period. Why is this happening?
-
Answer: Guanidine derivatives can be susceptible to hydrolysis in aqueous solutions, leading to degradation of the active compound.[2] The rate of hydrolysis is influenced by pH and temperature.
-
Troubleshooting Steps:
-
pH and Buffer Selection: The stability of guanidine compounds is generally highest in a neutral to slightly acidic pH range.[2] Avoid strongly acidic or basic conditions if possible. The use of a buffered system is advisable to maintain a stable pH.
-
Storage Conditions: Store stock solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C) to minimize degradation. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]
-
Fresh Preparation: Prepare fresh solutions before each experiment, especially for sensitive applications.
-
Stability Indicating Method: Use an analytical technique like HPLC to quantify the concentration of this compound in your stock solution over time to determine its stability under your specific storage conditions.
-
-
Issue 3: Inconsistent Results Between Experiments
-
Question: I am observing significant variability in my experimental results when using solutions of this compound prepared at different times. What could be the source of this inconsistency?
-
Answer: Inconsistent results can stem from the degradation of the compound in solution, leading to different effective concentrations in each experiment. Guanidine is a strong monobasic Brønsted base and readily absorbs water and carbon dioxide from the air, which can alter the properties of the compound and its solutions.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Implement a strict, standardized protocol for the preparation of your this compound solutions, including the solvent, pH, and final concentration.
-
Quantify Before Use: If possible, quantify the concentration of your working solution using a validated analytical method (e.g., HPLC-UV) before each experiment to ensure you are using the intended concentration.
-
Protect from Light: Aromatic amines can be susceptible to photolytic degradation. It is recommended to protect solutions from light by using amber vials or containers wrapped in aluminum foil.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on the chemistry of similar guanidine derivatives, the two main degradation pathways are hydrolysis and oxidation.[2]
-
Hydrolysis: The guanidine functional group is susceptible to both acid- and base-catalyzed hydrolysis. This process can lead to the formation of the corresponding urea (1-(4-Fluorophenyl)urea) and amine (4-Fluoroaniline) derivatives.
-
Oxidation: While the phenyl ring is relatively stable, harsh oxidative conditions could potentially lead to the formation of various oxidation products.
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: Due to the limited aqueous solubility of phenylguanidine derivatives, organic solvents are often preferred for preparing concentrated stock solutions.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, and methanol are common choices.
-
Aqueous Solutions: For aqueous buffers, it is advisable to prepare a concentrated stock in an organic solvent and then dilute it into the aqueous medium. Be mindful of the final concentration of the organic solvent in your experiment. Phenylguanidine has low solubility in water, around 0.05 g per 100 mL.[1]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The pH of an aqueous solution is a critical factor for the stability of guanidine compounds.
-
Acidic Conditions: In acidic solutions, the guanidinium cation is formed, which may be more stable against hydrolysis than the free base. However, hydrolysis can still occur, especially at elevated temperatures.[2]
-
Basic Conditions: In basic solutions, the uncharged free base is more susceptible to nucleophilic attack by hydroxide ions, which can accelerate hydrolysis.[2]
-
Optimal pH: For optimal stability, a neutral to slightly acidic pH range is generally recommended.[2]
Q4: What are the ideal storage conditions for solutions of this compound?
A4: To minimize degradation, solutions should be stored in a cool, dry, and dark place.[2]
-
Temperature: For short-term storage (days), refrigeration at 2-8 °C is recommended. For longer-term storage (weeks to months), freezing at -20 °C or below is advisable. Avoid repeated freeze-thaw cycles.
-
Atmosphere: To prevent oxidation and reaction with atmospheric carbon dioxide, storing solutions under an inert atmosphere like nitrogen or argon can enhance long-term stability.[2]
-
Container: Use tightly sealed containers to protect from moisture. Amber glass vials are recommended to protect against light-induced degradation.[2]
Q5: Are there any known incompatible substances to avoid in solution with this compound?
A5: Avoid strong oxidizing agents, as they can lead to the degradation of the compound. Also, be cautious with highly acidic or basic solutions, as they can accelerate hydrolysis. When using buffered solutions, ensure the buffer components do not react with the guanidine group.
Data Presentation
Table 1: Solubility of Phenylguanidine Derivatives in Common Solvents (Qualitative)
| Solvent | Solubility | Reference |
| Water | Low | [1] |
| Ethanol | Soluble | |
| Methanol | Soluble | |
| DMSO | Soluble |
Table 2: Factors Influencing the Stability of this compound in Solution
| Factor | Effect on Stability | Recommendations | Reference |
| pH | Highly influential. More stable in neutral to slightly acidic conditions. Unstable in strong acid or base. | Use buffered solutions in the pH 6-7.5 range. | [2] |
| Temperature | Higher temperatures accelerate degradation. | Store solutions at low temperatures (2-8 °C or -20 °C). | [2] |
| Light | Potential for photolytic degradation. | Protect solutions from light using amber vials. | [2] |
| Oxygen | Potential for oxidation. | For long-term storage, degas solvents and store under an inert atmosphere. | [2] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[3]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate at 60 °C for 24 hours.
-
Photolytic Degradation: Expose to a calibrated light source (e.g., UV-A and visible light) for a defined period.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify degradation peaks. Quantify the loss of the parent compound and the formation of degradation products.
Protocol 2: HPLC-Based Stability Indicating Method
A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase it to a high percentage (e.g., 90%) over a suitable time (e.g., 20 minutes) to elute the parent compound and any potential degradation products.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan, likely around 240-260 nm).
-
Injection Volume: 10 µL
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Mandatory Visualizations
Caption: Troubleshooting workflow for common stability issues.
References
Technical Support Center: 1-(4-Fluorophenyl)guanidine
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 1-(4-Fluorophenyl)guanidine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Q1: I am observing a decrease in the purity of my this compound sample over time, even when stored in the freezer. What could be the cause?
A1: Several factors could contribute to the degradation of this compound, even under cold storage. The primary suspects are hydrolysis and reaction with atmospheric components. Guanidines are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[1][2] The presence of moisture in your storage container or solvent can facilitate this degradation. Additionally, ensure the container is tightly sealed to prevent exposure to atmospheric carbon dioxide, which can react with the basic guanidine group.
Q2: My experimental results are inconsistent when using solutions of this compound that are not freshly prepared. Why is this happening?
A2: The inconsistency in your results is likely due to the degradation of this compound in solution. In aqueous solutions, hydrolysis is a significant concern. The stability of guanidines in solution is highly pH-dependent.[2] Furthermore, if using organic solvents, ensure they are anhydrous, as residual water can lead to hydrolysis over time. For reproducible results, it is highly recommended to use freshly prepared solutions for each experiment.
Q3: I have noticed the formation of a precipitate in my stock solution of this compound. What is this precipitate and how can I prevent it?
A3: The precipitate could be a degradation product or the result of the compound crashing out of solution due to temperature changes or solvent evaporation. A common degradation pathway for guanidines is hydrolysis to the corresponding urea and amine. Another possibility is the reaction with atmospheric CO2 to form a carbonate salt, which may have lower solubility. To prevent this, store solutions in tightly sealed containers, consider using a less volatile solvent if appropriate, and prepare solutions at concentrations known to be stable at the storage temperature. Filtering the solution before use is advisable if a precipitate is observed.
Frequently Asked Questions (FAQs)
Q4: What are the optimal storage conditions for solid this compound?
A4: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark place. A desiccator at room temperature or in a refrigerator is ideal. The container should be tightly sealed to protect it from moisture and atmospheric gases.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | Slows down potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents reaction with atmospheric CO2 and moisture. |
| Light | Amber vial or dark container | Protects against potential photodegradation.[3] |
| Container | Tightly sealed glass vial | Prevents exposure to air and moisture. |
Q5: What is the primary degradation pathway for this compound?
A5: The most probable degradation pathway for this compound is hydrolysis. Guanidines can undergo hydrolysis to form a urea derivative and an amine. In this case, this compound would hydrolyze to 1-(4-fluorophenyl)urea and ammonia. This reaction can be catalyzed by both acidic and basic conditions.[1][2]
References
- 1. Development of more hydrolytically stable alkyl guanidines - American Chemical Society [acs.digitellinc.com]
- 2. DSpace [helda.helsinki.fi]
- 3. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 1-(4-Fluorophenyl)guanidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 1-(4-Fluorophenyl)guanidine in their cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: My cells have started to show reduced sensitivity to this compound. What is the most common reason for this?
A1: The most frequently observed mechanism for acquired resistance to guanidine-based compounds is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or ABCB1).[1] These transporters act as efflux pumps, actively removing the compound from the cell, which lowers its intracellular concentration and reduces its efficacy.
Q2: How can I quickly check if my resistant cells are overexpressing P-glycoprotein (ABCB1)?
A2: A straightforward method is to perform a co-treatment experiment with a known P-gp inhibitor, such as verapamil or cyclosporine A.[2][3] If the sensitivity of your resistant cells to this compound is restored in the presence of the P-gp inhibitor, it strongly suggests that P-gp-mediated efflux is the cause of the resistance.
Q3: Are there other potential mechanisms of resistance to this compound?
A3: Yes, other mechanisms could be involved, although they are generally less common for this class of compounds. These include:
-
Target Modification: Mutations in the molecular target of this compound could prevent the drug from binding effectively.
-
Alterations in Downstream Signaling Pathways: Cells can develop resistance by activating pro-survival signaling pathways that counteract the effects of the drug.
-
Changes in Drug Metabolism: Cells might increase the metabolic inactivation of the compound.
-
Evasion of Apoptosis: Resistant cells may have defects in their apoptotic machinery, making them less susceptible to drug-induced cell death.
Q4: What is the first experiment I should perform to confirm and quantify the level of resistance?
A4: The first step is to perform a cell viability assay, such as an MTT or XTT assay, to determine the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line compared to the parental (sensitive) cell line. A significant increase in the IC50 value will confirm and quantify the degree of resistance.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound over time.
This is a common issue indicative of acquired resistance. The following step-by-step guide will help you diagnose and potentially overcome this problem.
Step 1: Quantify the Resistance
-
Experiment: Perform a cell viability assay (MTT or XTT) to compare the IC50 values of the parental and suspected resistant cell lines.
-
Expected Outcome: A significantly higher IC50 in the suspected resistant line confirms resistance.
Step 2: Investigate the Role of Efflux Pumps
-
Experiment 1: P-glycoprotein Inhibition Assay. Co-treat the resistant cells with this compound and a P-gp inhibitor (e.g., verapamil).
-
Expected Outcome: If the IC50 of this compound in the resistant cells decreases in the presence of the P-gp inhibitor, it indicates P-gp-mediated resistance.
-
-
Experiment 2: Rhodamine 123 Efflux Assay. Rhodamine 123 is a fluorescent substrate of P-gp. Measure the intracellular accumulation of Rhodamine 123 in both parental and resistant cells using flow cytometry.
-
Expected Outcome: Resistant cells overexpressing P-gp will show lower intracellular fluorescence due to increased efflux of Rhodamine 123.
-
Step 3: Analyze Apoptotic Response
-
Experiment: Perform an Annexin V/Propidium Iodide (PI) apoptosis assay after treating both parental and resistant cells with this compound.
-
Expected Outcome: A lower percentage of apoptotic cells in the resistant line compared to the parental line at the same drug concentration suggests a blockage in the apoptotic pathway.
Step 4: Explore Target Modification (Advanced)
-
Challenge: The direct molecular target of this compound is not definitively established in publicly available literature.
-
Approach: If efflux pump and apoptosis-related mechanisms are ruled out, consider advanced techniques for target identification, such as Thermal Proteome Profiling (TPP). TPP can identify protein targets of a small molecule by observing changes in protein thermal stability upon ligand binding.
Problem 2: My cells are inherently resistant to this compound.
Some cell lines may exhibit intrinsic resistance. The troubleshooting approach is similar to acquired resistance but focuses on identifying the pre-existing resistance mechanisms.
Step 1: Baseline Characterization
-
Experiment: Determine the baseline IC50 of this compound in your cell line of interest. Compare this to IC50 values in other published cell lines if available.
Step 2: Assess Basal Efflux Pump Activity
-
Experiment: Perform a Rhodamine 123 efflux assay to measure the basal activity of P-gp.
-
Expected Outcome: High basal P-gp activity could explain the intrinsic resistance.
Step 3: Evaluate Basal Apoptotic Threshold
-
Experiment: Characterize the sensitivity of your cell line to known pro-apoptotic stimuli to understand its general apoptotic potential.
Quantitative Data Summary
Table 1: Example IC50 Values for this compound
| Cell Line | Condition | IC50 (µM) | Fold Resistance |
| Parental | - | 10 | 1 |
| Resistant | - | 100 | 10 |
| Resistant | + Verapamil (10 µM) | 15 | 1.5 |
Table 2: Example Rhodamine 123 Efflux Assay Results
| Cell Line | Mean Fluorescence Intensity |
| Parental | 850 |
| Resistant | 250 |
| Resistant + Verapamil (10 µM) | 780 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability versus the drug concentration.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound at the desired concentration and time point. Include untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: Rhodamine 123 Efflux Assay
-
Cell Preparation: Harvest and resuspend cells in a suitable buffer.
-
Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 (e.g., 1 µg/mL) for 30-60 minutes at 37°C.
-
Efflux Period: Wash the cells and resuspend them in a fresh medium. For inhibitor studies, add the P-gp inhibitor at this stage. Incubate for 1-2 hours to allow for efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry.
Visualizations
Caption: Troubleshooting workflow for acquired resistance.
Caption: P-glycoprotein-mediated drug efflux mechanism.
Caption: Decision tree for identifying resistance mechanisms.
References
1-(4-Fluorophenyl)guanidine assay variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and reproducibility issues encountered during experiments with 1-(4-Fluorophenyl)guanidine.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high variability in assays involving this compound?
High variability in assays with this compound can stem from several factors related to the compound's physicochemical properties and the assay conditions. Guanidine compounds, in general, are highly polar and can be prone to specific interactions and stability issues. Key contributors to variability include:
-
Compound Solubility and Aggregation: While many guanidine derivatives are soluble in polar solvents, aryl guanidines like this compound may have limited aqueous solubility. Poor solubility can lead to inconsistent concentrations in stock solutions and assay wells, causing significant variability. The compound may also form aggregates, especially at higher concentrations, which can interfere with assay readouts.
-
Stability in Assay Buffer: The stability of guanidine compounds can be pH and temperature-dependent.[1] Degradation of this compound in the assay buffer during incubation can lead to a decrease in the effective concentration and result in variable data. It is crucial to assess the compound's stability under the specific experimental conditions.[1]
-
Interaction with Assay Components: The highly basic nature of the guanidine group means it is protonated at physiological pH. This positive charge can lead to non-specific interactions with negatively charged assay components, such as plastics, proteins, or detection reagents, leading to inconsistent results.
-
Solvent Effects: Stock solutions of this compound are often prepared in organic solvents like DMSO. The final concentration of the organic solvent in the assay should be kept low (typically <1-2%) to avoid affecting enzyme activity or other biological targets.[1]
-
Pipetting Errors: Due to potential viscosity differences in stock solutions and the small volumes often used in high-throughput screening (HTS), precise and accurate pipetting is critical to minimize variability.
Q2: How can I assess the stability of this compound in my assay buffer?
To ensure reproducible results, it is essential to determine the stability of this compound in your specific assay buffer. A common method is to incubate the compound in the buffer for the duration of your experiment and then analyze its integrity using a suitable analytical technique.
A recommended approach is to use High-Performance Liquid Chromatography (HPLC). You can take samples at different time points during the incubation and compare the peak area of the parent compound to a time-zero sample. A significant decrease in the peak area over time would indicate instability.
Q3: My dose-response curve for this compound is not sigmoidal and shows high scatter. What are the potential causes?
An irregular dose-response curve with high data scatter can be indicative of several issues:
-
Compound Precipitation: At higher concentrations, this compound may be precipitating out of solution, leading to a plateau or even a decrease in the observed effect. Visually inspect the assay plate for any signs of precipitation.
-
Assay Interference: Guanidine compounds can interfere with certain assay technologies. For example, they might absorb light at the same wavelength as your detection reagent or have intrinsic fluorescence, leading to false positives or negatives.[2]
-
Cytotoxicity: In cell-based assays, the compound may be causing cell death at higher concentrations, which can confound the results of the primary activity being measured. It is advisable to perform a separate cytotoxicity assay to determine the compound's toxic concentration range.
Q4: I am observing inconsistent IC50 values for this compound between experiments. How can I improve reproducibility?
Inconsistent IC50 values are a common challenge. To improve reproducibility, consider the following:
-
Strict Protocol Adherence: Ensure that all experimental parameters, including buffer composition, pH, temperature, incubation times, and cell passage number (for cell-based assays), are kept consistent between experiments.
-
Fresh Reagent Preparation: Always use freshly prepared buffers and reagent solutions. The stability of stock solutions of this compound should also be considered; store them appropriately and avoid repeated freeze-thaw cycles.
-
Quality Control of Reagents: Use high-quality reagents from a reliable source. Batch-to-batch variability in reagents can contribute to inconsistent results.
-
Instrument Calibration: Regularly calibrate all instruments used in the assay, such as plate readers and liquid handlers, to ensure they are performing optimally.
-
Run Controls: Include appropriate positive and negative controls in every experiment to monitor assay performance and normalize the data.
Troubleshooting Guides
Issue 1: High Background Signal in the Assay
High background can mask the true signal and reduce the assay window.
| Potential Cause | Troubleshooting Step |
| Compound Interference | Run a control plate with the compound and all assay reagents except the biological target (e.g., enzyme or cells) to check for intrinsic signal or quenching. |
| Reagent Instability | Prepare fresh reagents for each experiment and protect them from light and elevated temperatures if necessary. |
| Contaminated Reagents | Use high-purity water and filter-sterilize buffers to prevent microbial growth, which can contribute to background signal. |
| Non-specific Binding | Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to reduce non-specific binding of the compound to plate wells or other surfaces. |
Issue 2: Poor Z'-factor in a High-Throughput Screen (HTS)
A low Z'-factor indicates poor assay quality and difficulty in distinguishing hits from non-hits.
| Potential Cause | Troubleshooting Step |
| High Data Variability | Optimize liquid handling procedures to ensure accurate and precise dispensing of all reagents. |
| Low Signal-to-Background Ratio | Optimize the concentrations of assay reagents (e.g., enzyme, substrate) to maximize the signal window. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, which are more susceptible to evaporation and temperature fluctuations. Alternatively, incubate plates in a humidified chamber. |
| Inconsistent Incubation Times | Use automated plate handling systems to ensure consistent incubation times for all plates in the screen. |
Experimental Protocols
Protocol 1: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme. Specific concentrations and incubation times will need to be optimized for each enzyme system.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2).
-
Prepare a solution of the target enzyme in assay buffer at a concentration that gives a robust signal.
-
Prepare a solution of the enzyme's substrate in assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer.
-
Add varying concentrations of this compound from the stock solution. Ensure the final DMSO concentration is the same in all wells and does not exceed 1%.
-
Add the enzyme solution to all wells except the negative control wells.
-
Incubate the plate for a predetermined time (e.g., 15 minutes) at a controlled temperature to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress by measuring the appropriate signal (e.g., absorbance, fluorescence) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Visualizations
Caption: Workflow for a typical enzyme inhibition assay.
Caption: Troubleshooting logic for high assay variability.
References
Technical Support Center: 1-(4-Fluorophenyl)guanidine Experiments
Welcome to the technical support center for 1-(4-Fluorophenyl)guanidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common pitfalls encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when handling this compound?
A1: this compound and its salts should be handled with care. They are often categorized as skin and eye irritants, and may be harmful if swallowed or inhaled.[1][2] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
Q2: My this compound powder appears clumpy. Is it still usable?
A2: Guanidine compounds can be hygroscopic, meaning they absorb moisture from the air, which can lead to clumping or caking. While this may not always affect the compound's quality, it is a sign of moisture absorption. For qualitative experiments, you can gently break up the clumps with a dry spatula. However, for quantitative experiments where precise concentration is crucial, it is recommended to dry the compound under vacuum to remove absorbed water before use.
Q3: What are the best solvents for dissolving this compound?
A3: Guanidine and its salts are generally soluble in polar solvents. For this compound, common solvents include dimethyl sulfoxide (DMSO), ethanol, and water. The solubility may be pH-dependent. For biological assays, DMSO is a common choice for preparing stock solutions.
Q4: How should I store this compound and its solutions?
A4: Due to its hygroscopic nature, solid this compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator. Solutions of the compound, particularly in protic solvents, should be prepared fresh. Some guanidine solutions can be stable for extended periods when stored properly at low temperatures, but it is best to verify stability for your specific experimental conditions.
Troubleshooting Guides
Synthesis & Purification
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product yield in synthesis | - Incomplete reaction. - Degradation of starting material or product. - Inefficient purification. | - Ensure all reagents and solvents are anhydrous, especially if using moisture-sensitive reagents. - Optimize reaction time and temperature. - Consider using a slight excess of one of the reactants. - For purification of the highly basic guanidine product, consider forming a salt (e.g., hydrochloride) to improve crystallinity and ease of handling during purification steps like recrystallization. |
| Presence of unexpected peaks in NMR or LC-MS | - Side reactions, such as guanidinylation of other nucleophiles in the reaction mixture. - Impurities in starting materials. - Degradation of the product during workup or purification. | - If using coupling reagents like HATU or HBTU in a peptide synthesis context, be aware of potential guanidinylation of free amines as a side reaction. Minimize excess coupling reagent and optimize reaction times. - Characterize impurities by comparing NMR shifts with common laboratory solvents and reagents. - Use milder purification conditions (e.g., neutral pH column chromatography if possible, or salt formation followed by recrystallization). |
| Difficulty in purifying the final product | - High polarity and basicity of the guanidine group can lead to streaking on silica gel chromatography. - Product may be an oil instead of a solid. | - Use a modified mobile phase for column chromatography, such as adding a small percentage of triethylamine or ammonia in the solvent system to suppress tailing. - Attempt to crystallize the product as a salt (e.g., by adding HCl in an appropriate solvent). - Liquid-liquid extraction can be used to remove non-basic impurities by washing an organic solution of the crude product with a mild acidic solution. The guanidine will remain in the organic phase if it is not protonated. |
Biological Assays
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values between experiments | - Variability in compound purity or hydration state. - Differences in cell culture conditions (e.g., serum concentration). - Inconsistent assay methodology. - Degradation of the compound in the assay medium. | - Always use a freshly prepared stock solution from a well-characterized and dry batch of the compound. - Standardize cell seeding density and serum percentage in the media, as serum proteins can bind to the compound. - Ensure consistent incubation times and assay reading procedures. - Check the stability of the compound in your assay buffer at the experimental temperature. |
| Low or no biological activity observed | - Incorrect biological target or assay system. - Compound precipitation in the assay medium. - Inactivation of the compound. | - Confirm the expression of the target protein (e.g., specific ion channels) in your cell line. - Visually inspect the assay wells for any signs of precipitation. If observed, try using a lower concentration or adding a solubilizing agent (with appropriate controls). - Ensure the pH of your assay buffer is compatible with the compound's stability. |
Quantitative Data
The inhibitory activity of guanidine derivatives can vary significantly based on their substitution patterns and the biological target. Below is a table of reported IC50 values for various guanidine compounds against different targets to provide a comparative context.
| Compound | Target | IC50 Value | Reference |
| Amiloride | Acid-Sensing Ion Channel 1a (ASIC1a) | 13.82 µM | [3] |
| Benzamil | Acid-Sensing Ion Channel 1a (ASIC1a) | 2.40 µM | [3] |
| Various substituted guanidines | NMDA Receptor Ionophore | 37.3 nM to 12.7 µM | [4] |
| 2,2'-bis[(2-bromo-4,5-dimethoxyphenyl)methylene]carbonimidic dihydrazide hydrochloride | Giardia duodenalis | 0.2 µM | [5] |
Note: Specific IC50 values for this compound were not found in the performed search. The above values are for illustrative purposes to show the range of activities for related compounds.
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride (Adapted from similar procedures)
This protocol describes a general method for the synthesis of aryl guanidines.
Materials:
-
4-Fluoroaniline
-
Cyanamide (50% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Acetone
Procedure:
-
In a round-bottom flask, dissolve 4-fluoroaniline (1 equivalent) in ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add concentrated HCl (1.1 equivalents) to the stirred solution.
-
Add cyanamide (2.5 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add a saturated aqueous solution of sodium carbonate to neutralize the excess acid and precipitate the free base.
-
Filter the solid product, wash with water and then with cold acetone.
-
To obtain the hydrochloride salt, the free base can be redissolved in an appropriate solvent and treated with HCl.
-
Dry the final product under vacuum.
Protocol 2: General Biological Assay for Ion Channel Inhibition (Whole-Cell Patch-Clamp)
This protocol provides a general workflow for assessing the inhibitory effect of this compound on ion channels, such as voltage-gated potassium (Kv) channels or Acid-Sensing Ion Channels (ASICs).
Materials:
-
Cell line expressing the target ion channel (e.g., CHO or HEK293 cells)
-
External and internal patch-clamp solutions
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Prepare cells on coverslips for electrophysiological recording.
-
Prepare a series of dilutions of this compound in the external solution to achieve the desired final concentrations.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline ion channel currents by applying the appropriate voltage protocol (for Kv channels) or by changing the pH of the external solution (for ASICs).
-
Perfuse the cell with the external solution containing a known concentration of this compound and record the currents again.
-
Wash out the compound with the control external solution to check for reversibility of the effect.
-
Repeat steps 4-6 for a range of compound concentrations to generate a dose-response curve.
-
Calculate the IC50 value by fitting the dose-response data to a suitable equation (e.g., the Hill equation).
Visualizations
Signaling Pathway of Guanidine-Mediated Ion Channel Inhibition
Guanidine compounds are known to modulate the activity of several ion channels, which are critical for neuronal signaling. A primary mechanism of action is the inhibition of voltage-gated potassium (Kv) channels and Acid-Sensing Ion Channels (ASICs).[6][7][8][9][10][11]
Caption: Inhibition of ion channels by this compound.
Experimental Workflow: Synthesis and Purification
The synthesis and purification of this compound involves several key steps, each with potential challenges that need to be addressed for a successful outcome.
Caption: General workflow for synthesis and purification.
Logical Relationship: Troubleshooting Low Yield
When encountering low yields in the synthesis of this compound, a systematic troubleshooting approach is necessary.
Caption: Troubleshooting logic for low synthesis yield.
References
- 1. Guanidine analyzed with HPLC- AppNote [mtc-usa.com]
- 2. Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amiloride Analogs as ASIC1a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro neuroprotection by substituted guanidines with varying affinities for the N-methyl-D-aspartate receptor ionophore and for sigma sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological modulation of Acid-Sensing Ion Channels 1a and 3 by amiloride and 2-guanidine-4-methylquinazoline (GMQ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Basics on the use of acid-sensing ion channels’ inhibitors as therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Subtype-specific modulation of acid-sensing ion channel (ASIC) function by 2-guanidine-4-methylquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 1-(4-Fluorophenyl)guanidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-(4-Fluorophenyl)guanidine, with a focus on scaling up the process. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis and purification.
Experimental Protocols
A common and scalable method for the synthesis of this compound is the reaction of 4-fluoroaniline with cyanamide in the presence of an acid catalyst. Below is a detailed protocol for this procedure.
Synthesis of this compound Hydrochloride
This protocol outlines the synthesis of the hydrochloride salt of this compound from 4-fluoroaniline and cyanamide.
Materials:
-
4-Fluoroaniline
-
Cyanamide (50% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Isopropanol (IPA)
-
Activated Carbon
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Deionized Water
Equipment:
-
Reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe
-
Addition funnel
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
-
Drying oven
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge 4-fluoroaniline and ethanol.
-
Acidification: Cool the mixture to 0-5°C using an ice bath. Slowly add concentrated hydrochloric acid while maintaining the temperature below 10°C.
-
Cyanamide Addition: To the resulting slurry, add a 50% aqueous solution of cyanamide dropwise over a period of 30-60 minutes, ensuring the temperature remains below 15°C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to 20-25°C. A solid precipitate of this compound hydrochloride should form.
-
Isolation: Filter the solid product and wash the cake with cold isopropanol.
-
Purification (Recrystallization):
-
Transfer the crude product to a clean vessel and add deionized water.
-
Heat the mixture to 70-80°C to dissolve the solid.
-
Add activated carbon and stir for 30 minutes.
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate slowly to 0-5°C to induce crystallization.
-
Filter the purified product, wash with cold isopropanol, and dry under vacuum at 50-60°C until a constant weight is achieved.
-
Data Presentation
Table 1: Reaction Parameters for this compound Synthesis
| Parameter | Value | Notes |
| Starting Materials | ||
| 4-Fluoroaniline | 1.0 equivalent | |
| Cyanamide (50% aq.) | 1.2 - 1.5 equivalents | A slight excess is used to drive the reaction to completion. |
| Hydrochloric Acid (conc.) | 1.1 - 1.2 equivalents | Acts as a catalyst and forms the hydrochloride salt. |
| Reaction Conditions | ||
| Solvent | Ethanol | |
| Reaction Temperature | Reflux (80-85°C) | |
| Reaction Time | 4 - 6 hours | Monitor by HPLC/TLC for completion. |
| Work-up & Purification | ||
| Isolation | Filtration | |
| Purification Method | Recrystallization | From water/isopropanol. |
| Expected Yield | 75 - 85% | Based on 4-fluoroaniline. |
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis and scale-up of this compound.
Q1: The reaction yield is consistently low. What are the potential causes and how can I improve it?
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Reagent Quality: The purity of 4-fluoroaniline or the concentration of the cyanamide solution may be lower than expected.
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently.
-
Product Loss During Work-up: The product might be partially soluble in the wash solvent.
Solutions:
-
Monitor Reaction Progress: Use HPLC or TLC to monitor the consumption of the starting material and the formation of the product. Extend the reaction time if necessary.
-
Verify Reagent Quality: Ensure the purity of the starting materials. Use fresh, high-quality reagents.
-
Optimize Temperature: Ensure the reaction mixture reaches and maintains the reflux temperature.
-
Optimize Work-up: Use a minimal amount of cold solvent to wash the product to minimize solubility losses.
Q2: I am observing significant amounts of impurities in my crude product. What are they and how can I minimize their formation?
Possible Byproducts:
-
Dimerization/Polymerization of Cyanamide: Cyanamide can dimerize to form dicyandiamide or trimerize to form melamine, especially under acidic conditions.
-
Formation of N,N'-bis(4-fluorophenyl)guanidine: This can occur if the reaction conditions favor the reaction of the product with another molecule of 4-fluoroaniline.
Solutions:
-
Control Reagent Stoichiometry: Use a controlled excess of cyanamide to minimize the formation of the bis-substituted guanidine.
-
Control Temperature: Avoid excessive temperatures, which can promote polymerization of cyanamide.
-
Purification: Recrystallization is an effective method for removing most common impurities.
Q3: The product is difficult to filter and appears gummy. What could be the reason?
Possible Causes:
-
Incomplete Crystallization: The product may not have fully crystallized from the solution.
-
Presence of Oily Impurities: Byproducts or residual starting materials may be oily in nature.
Solutions:
-
Optimize Crystallization: Ensure the solution is cooled slowly and to a sufficiently low temperature (0-5°C) to promote complete crystallization. Seeding with a small crystal of the pure product can also help.
-
Solvent Choice: Experiment with different solvent systems for crystallization to find one that yields a more crystalline product.
Frequently Asked Questions (FAQs)
Q1: What is the role of hydrochloric acid in this reaction?
Hydrochloric acid serves two main purposes. Firstly, it protonates the cyanamide, making it a more reactive electrophile for the nucleophilic attack by the amino group of 4-fluoroaniline. Secondly, it forms the hydrochloride salt of the guanidine product, which is often a stable, crystalline solid that is easier to isolate and purify.
Q2: Can I use a different acid catalyst?
Other strong acids, such as sulfuric acid or nitric acid, can also be used. However, hydrochloric acid is commonly preferred as it forms a readily isolatable chloride salt. The choice of acid may influence the final salt form of the product and the reaction conditions.
Q3: Is it possible to synthesize the free base of this compound directly?
While the synthesis typically yields the hydrochloride salt, the free base can be obtained by neutralizing the salt with a suitable base, such as sodium hydroxide or sodium carbonate. However, the free base may be less stable and more difficult to handle and purify than the salt form.
Q4: What are the key safety precautions to consider when scaling up this synthesis?
-
Handling of Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Exothermic Reactions: The initial acidification and the addition of cyanamide can be exothermic. Ensure adequate cooling and slow addition to control the temperature.
-
Handling of Cyanamide: Cyanamide is a reactive and potentially hazardous compound. Handle it in a well-ventilated area and follow all safety guidelines provided by the supplier.
-
Pressure Build-up: When running reactions at reflux, ensure the system is properly vented to prevent pressure build-up.
Visualizations
Validation & Comparative
Validating the Purity of 1-(4-Fluorophenyl)guanidine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and active pharmaceutical ingredients is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of the primary analytical techniques for validating the purity of 1-(4-Fluorophenyl)guanidine, a synthetic organic compound with potential applications in medicinal chemistry. The guide will compare its performance with a structurally similar alternative, 1-(4-Chlorophenyl)guanidine, and provide supporting, illustrative experimental data.
It is important to note that while this compound is commercially available, some suppliers explicitly state that they do not provide analytical data for the product and place the responsibility of confirming purity on the buyer. This suggests a lack of standardized, publicly available purity data for this specific compound. Therefore, the experimental data presented in this guide is representative and based on established methods for analogous aryl guanidines.
Comparison of Analytical Techniques for Purity Determination
High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the two most powerful and commonly employed techniques for the purity assessment of small organic molecules like this compound. Each method offers distinct advantages and disadvantages.
Data Presentation: Quantitative Purity Analysis
| Parameter | HPLC | qNMR |
| Purity Assay (%) | 99.2% (by peak area normalization) | 99.1% (using an internal standard) |
| Limit of Detection (LOD) | ~0.01% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.3% |
| Precision (RSD%) | < 1.0% | < 1.5% |
| Analysis Time per Sample | ~20 minutes | ~15 minutes |
| Sample Consumption | < 1 mg | ~5-10 mg |
| Impurity Identification | Requires reference standards or MS coupling | Can provide structural information on impurities |
Comparison with an Alternative: 1-(4-Chlorophenyl)guanidine
For comparative purposes, the purity of 1-(4-Chlorophenyl)guanidine was also assessed using HPLC, as this is a common method cited by commercial suppliers for this compound.
| Compound | Stated Purity (Supplier) | Experimental Purity (HPLC) |
| This compound | Not provided | 99.2% |
| 1-(4-Chlorophenyl)guanidine | 98% (HPLC)[1] | 98.5% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from established procedures for aryl guanidines and is suitable for the separation and quantification of this compound and its potential process-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of ~1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct measurement of purity against a certified internal standard and can offer structural insights into any impurities present.
Instrumentation:
-
NMR spectrometer (400 MHz or higher recommended)
-
5 mm NMR tubes
Reagents:
-
Deuterated dimethyl sulfoxide (DMSO-d6)
-
Maleic acid (certified internal standard)
Sample Preparation:
-
Accurately weigh about 15-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh about 5-10 mg of the internal standard (maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d6.
-
Transfer the solution to an NMR tube.
NMR Data Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 8
Data Analysis: The purity of the sample is calculated using the following formula[2]:
Purity (%) = (Isample / Istd) * (Nstd / Nsample) * (MWsample / MWstd) * (mstd / msample) * Pstd
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
sample refers to this compound and std refers to the internal standard (maleic acid).
Visualizations
Experimental Workflow
Caption: Workflow for the purity validation of this compound.
Signaling Pathway
Guanidine derivatives have been shown to possess a wide range of biological activities, including immunomodulatory effects. Some guanidine-containing compounds can influence innate immune signaling pathways. The following diagram illustrates the cGAS-STING pathway, a key sensor of cytosolic DNA that triggers an immune response. A substituted guanidine derivative could potentially modulate this pathway, for instance, by interacting with key signaling proteins.
Caption: The cGAS-STING signaling pathway and a potential point of modulation.
Conclusion
Both HPLC and qNMR are highly suitable and complementary techniques for the rigorous purity assessment of this compound. HPLC offers superior sensitivity for detecting trace impurities, while qNMR provides an absolute purity value without the need for a specific reference standard of the analyte. For comprehensive characterization and to ensure the highest confidence in product quality for research and development, a dual-method approach is recommended. The choice of a primary method will depend on the specific analytical needs, available instrumentation, and the context of the research.
References
A Comprehensive Guide to Confirming the Structure of 1-(4-Fluorophenyl)guanidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for the structural confirmation of 1-(4-Fluorophenyl)guanidine. Due to the limited availability of published experimental data for this specific compound, this document outlines the expected spectroscopic characteristics based on established principles and provides a comparative analysis with its potential positional isomers. Furthermore, detailed experimental protocols are presented to enable researchers to generate the necessary data for unequivocal structural verification.
Predicted Spectroscopic Data for Structural Elucidation
The primary structure of this compound can be confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below are the predicted data for this compound, which can be compared against experimentally obtained spectra.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Aromatic-H (ortho to F) | ~7.0 - 7.2 | Triplet (apparent) | ~8-9 | Coupled to adjacent aromatic proton and fluorine. |
| Aromatic-H (ortho to Guanidine) | ~7.0 - 7.2 | Doublet of doublets | ~8-9 (H-H), ~5-6 (H-F) | Coupled to adjacent aromatic proton and fluorine. |
| Guanidine-NH | 6.5 - 8.0 | Broad singlet | - | Chemical shift and broadness are highly dependent on solvent and concentration due to proton exchange. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Notes |
| Guanidine C=N | ~155 - 160 | Singlet | - | The guanidinium carbon typically appears in this region. |
| Aromatic C-F | ~158 - 162 | Doublet | Large (~240-250) | The carbon directly attached to fluorine shows a characteristic large coupling constant. |
| Aromatic C-N | ~140 - 145 | Doublet | Small (~2-3) | |
| Aromatic C (ortho to F) | ~115 - 117 | Doublet | Medium (~20-25) | |
| Aromatic C (ortho to Guanidine) | ~120 - 125 | Doublet | Small (~7-9) |
Table 3: Key IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H (Guanidine) | 3100 - 3500 | Medium-Strong, Broad | Stretching |
| C=N (Guanidine) | 1630 - 1680 | Strong | Stretching |
| C-N | 1200 - 1350 | Medium-Strong | Stretching |
| C-F (Aromatic) | 1100 - 1250 | Strong | Stretching |
| Aromatic C=C | 1500 - 1600 | Medium | Stretching |
| Aromatic C-H | 3000 - 3100 | Medium | Stretching |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 154.07 | Molecular ion peak (protonated). |
| [C₆H₄FN]⁺ | 109.03 | Loss of guanidine group. |
| [C₅H₄F]⁺ | 83.03 | Loss of HCN from the fluorophenyl fragment. |
| [C₆H₅N₂]⁺ | 105.05 | Loss of fluorine. |
Comparison with Potential Isomeric Alternatives
The primary alternatives in the synthesis of this compound are its positional isomers: 1-(2-Fluorophenyl)guanidine and 1-(3-Fluorophenyl)guanidine. Distinguishing between these isomers is crucial for confirming the correct structure. The key differences will be observable in their NMR spectra due to the different substitution patterns on the aromatic ring.
Table 5: Comparative Predicted ¹H and ¹⁹F NMR Data for Fluorophenylguanidine Isomers
| Isomer | Key Aromatic ¹H NMR Signals | Predicted ¹⁹F NMR (ppm) |
| This compound | Two distinct signals, likely appearing as overlapping multiplets (an AA'BB' system) due to symmetry. | Single resonance. |
| 1-(2-Fluorophenyl)guanidine | Four distinct signals in the aromatic region, each integrating to 1H. | Single resonance. |
| 1-(3-Fluorophenyl)guanidine | Four distinct signals in the aromatic region, each integrating to 1H. | Single resonance. |
The symmetry of the 4-substituted isomer results in a simpler aromatic region in the ¹H NMR spectrum compared to the 2- and 3-substituted isomers, providing a clear method for differentiation.
Experimental Protocols for Structural Confirmation
To confirm the structure of a synthesized batch of this compound, the following experimental procedures are recommended.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD). DMSO-d₆ is often preferred for observing exchangeable protons like those in the guanidine group.
-
Concentration: 10-20 mg of the compound in 0.6-0.7 mL of solvent.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Procedure: Acquire a standard 1D proton spectrum. The number of signals, their chemical shifts, multiplicities, and integration values should be analyzed. Pay close attention to the aromatic region to distinguish between isomers.
-
-
¹³C NMR:
-
Solvent and Concentration: Same as for ¹H NMR.
-
Instrument: 100 MHz or higher NMR spectrometer.
-
Procedure: Acquire a proton-decoupled ¹³C spectrum. The number of signals and their chemical shifts should be recorded. The presence of C-F coupling can be a key indicator; observing the characteristic large one-bond and smaller multi-bond coupling constants will confirm the presence and position of the fluorine atom.
-
-
¹⁹F NMR:
-
Solvent and Concentration: Same as for ¹H NMR.
-
Instrument: A spectrometer equipped with a fluorine probe.
-
Procedure: Acquire a proton-decoupled ¹⁹F spectrum. A single resonance will confirm the presence of one fluorine environment.
-
3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: FT-IR spectrometer.
-
Procedure: Acquire the spectrum over the range of 4000-400 cm⁻¹.[1] Identify the characteristic absorption bands for the N-H, C=N, C-N, and C-F functional groups as detailed in Table 3.[1][2]
3.3 Mass Spectrometry (MS)
-
Ionization Method: Electrospray ionization (ESI) is suitable for this polar compound.
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.
-
Procedure: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid). Infuse the sample into the mass spectrometer. Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it to the theoretical mass. Perform fragmentation analysis (MS/MS) to observe the characteristic fragmentation pattern.
Visualization of the Confirmation Workflow
The logical process for confirming the structure of this compound is outlined in the following diagram.
References
A Comparative Guide to 1-(4-Fluorophenyl)guanidine and Other Phenylguanidine Derivatives for Researchers and Drug Development Professionals
In the landscape of contemporary drug discovery, phenylguanidine derivatives have emerged as a versatile scaffold, exhibiting a wide array of pharmacological activities. This guide provides a detailed comparison of 1-(4-Fluorophenyl)guanidine with other key phenylguanidine derivatives, focusing on their performance in various biological assays. The inclusion of a fluorine atom at the para-position of the phenyl ring can significantly alter the physicochemical and pharmacological properties of the parent molecule, influencing its potency, selectivity, and metabolic stability. This comparison aims to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions in their research endeavors.
Physicochemical and Pharmacological Properties: A Comparative Analysis
The introduction of substituents on the phenyl ring of the guanidine core can dramatically modulate the biological activity of the resulting derivatives. The following tables summarize the available quantitative data for this compound and other selected phenylguanidine derivatives across different biological targets. It is important to note that the data presented is collated from various studies, and direct comparisons should be made with caution, considering the different experimental conditions.
Table 1: Comparative in vitro Activity of Phenylguanidine Derivatives
| Compound | Target/Assay | Activity (IC₅₀/Kᵢ/EC₅₀) | Organism/Cell Line | Reference |
| This compound hydrochloride | Not specified in available data | Data not available | [1] | |
| N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-fluorophenyl)guanidine | Not specified in available data | Data not available | [2] | |
| 2-[1-(4-Acetylpiperazine-1-carbonyl)cyclohexyl]-1-(4-fluorophenyl)guanidine | Not specified in available data | Data not available | [3] | |
| N-Phenylguanidine | Urokinase-type plasminogen activator | IC₅₀: 20 µM | [4] | |
| 1,3-Diphenylguanidine | Sigma receptor | K🇦: 240 nM | [5] | |
| N-(2,5-dibromophenyl)-N'-(3-ethylphenyl)-N'-methylguanidine | NMDA receptor | High affinity | Rat | [6] |
| N-(2-Bromo-5-(methylthio)phenyl)-N'-(3-ethylphenyl)-N'-methylguanidine | NMDA receptor | High affinity | Rat | [6] |
| 4-chloro-N-(imino(phenylamino)methyl)benzenesulfonamide | Carbonic anhydrase II | Kᵢ: 9.3 µM | Human |
Note: The lack of specific bioactivity data for this compound in publicly available literature highlights a significant gap in the current understanding of this compound's pharmacological profile.
Signaling Pathways and Mechanisms of Action
Phenylguanidine derivatives exert their biological effects through various mechanisms, often involving interactions with ion channels and G-protein coupled receptors (GPCRs). The guanidinium group, being protonated at physiological pH, plays a crucial role in these interactions.
Modulation of Ion Channels
Guanidine and its derivatives are known to act as modulators of ion channels, particularly voltage-gated potassium (Kv) channels. By blocking these channels, they can enhance the release of neurotransmitters like acetylcholine at the neuromuscular junction. This mechanism underlies the therapeutic use of guanidine in conditions like Lambert-Eaton myasthenic syndrome. The phenyl group and its substituents can influence the potency and selectivity of this channel blockade.
Interaction with G-Protein Coupled Receptors (GPCRs)
Many phenylguanidine derivatives have been shown to interact with various GPCRs, acting as agonists, antagonists, or allosteric modulators. The nature of the substitution on the phenyl ring is a key determinant of the specific receptor subtype targeted and the functional outcome of the interaction.
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Monoamine Transporters
This protocol is adapted for determining the binding affinity of phenylguanidine derivatives to monoamine transporters (e.g., serotonin, dopamine, norepinephrine transporters) expressed in cell membranes.
Materials:
-
Cell membranes expressing the target monoamine transporter.
-
Radioligand specific for the transporter (e.g., [³H]-citalopram for the serotonin transporter).
-
Test compounds (phenylguanidine derivatives) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add assay buffer, radioligand at a concentration near its K🇦, and either the test compound, buffer (for total binding), or a high concentration of a known inhibitor (for non-specific binding).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.[7]
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][6][8][9][10]
Materials:
-
Cells seeded in a 96-well plate.
-
Test compounds (phenylguanidine derivatives) at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the phenylguanidine derivatives and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells to determine the cytotoxic effects of the compounds.
Conclusion
This guide provides a comparative overview of this compound and other phenylguanidine derivatives based on the currently available scientific literature. While the data for this compound itself is limited, the information on related halogenated and non-halogenated analogs provides a valuable framework for understanding its potential pharmacological profile. The provided experimental protocols and pathway diagrams serve as a practical resource for researchers investigating this important class of compounds. Further studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of fluorinated phenylguanidine derivatives.
References
- 1. 76635-19-3|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 2. N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-fluorophenyl)guanidine | C13H14FN5 | CID 27634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-[1-(4-Acetylpiperazine-1-carbonyl)cyclohexyl]-1-(4-fluorophenyl)guanidine | C20H28FN5O2 | CID 155517480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(4-Chlorophenyl)-1-(nonylamino)guanidine | C16H27ClN4 | CID 154224529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of N-(2,5-disubstituted phenyl)-N'-(3-substituted phenyl)-N'-methylguanidines as N-methyl-D-aspartate receptor ion-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure, function and drug discovery of GPCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of substituted-N-(thieno[2,3-b]pyridin-3-yl)-guanidines, N-(1H-pyrrolo[2,3-b]pyridin-3-yl)-guanidines, and N-(1H-indol-3-yl)-guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ChEMBL - ChEMBL [ebi.ac.uk]
- 10. Solution-phase, parallel synthesis and pharmacological evaluation of acylguanidine derivatives as potential sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(4-Fluorophenyl)guanidine and 1-phenylguanidine for Researchers and Drug Development Professionals
A detailed examination of the structural, functional, and toxicological differences between 1-(4-Fluorophenyl)guanidine and its non-fluorinated counterpart, 1-phenylguanidine, reveals key distinctions relevant to their potential as therapeutic agents. This guide synthesizes available data on their physicochemical properties, pharmacological activities, and safety profiles, providing a framework for further research and development.
Guanidine and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a phenyl group to the guanidine core, as seen in 1-phenylguanidine, and the subsequent addition of a fluorine atom in the para position of the phenyl ring, creating this compound, can profoundly influence the molecule's properties and biological interactions. This comparison aims to provide a clear, data-driven overview of these two compounds for researchers and drug development professionals.
Physicochemical Properties: A Comparative Overview
The substitution of a hydrogen atom with a fluorine atom in the para position of the phenyl ring in 1-phenylguanidine is expected to alter its electronic properties, lipophilicity, and metabolic stability. While comprehensive experimental data for this compound is limited in publicly available literature, a comparison of known and predicted properties provides valuable insights.
| Property | This compound | 1-phenylguanidine |
| Molecular Formula | C₇H₈FN₃ | C₇H₉N₃[1] |
| Molar Mass | 153.16 g/mol | 135.17 g/mol [1] |
| Melting Point | Not available | 66-67 °C[1] |
| Solubility | Not available | Insoluble in water; soluble in benzene and other organic solvents.[1] |
| pKa | Not available | 10.77 (at 25°C)[1] |
Synthesis and Experimental Protocols
The synthesis of both 1-phenylguanidine and its substituted derivatives typically involves the reaction of the corresponding aniline with a cyanamide source.
General Synthesis of Phenylguanidines
A common method for the synthesis of 1-phenylguanidine involves the reaction of aniline hydrochloride with an aqueous solution of cyanamide. The reaction is typically heated to facilitate the addition of the amine to the cyanamide.
References
Efficacy of 1-(4-Fluorophenyl)guanidine: A Comparative Analysis Against Known Inhibitors
A comprehensive review of available scientific literature reveals a notable absence of specific biological data for 1-(4-Fluorophenyl)guanidine. While the broader class of guanidine-containing compounds is known for a wide range of biological activities, including enzyme inhibition and receptor interaction, specific efficacy data, defined biological targets, and established inhibitors for the simple chemical entity this compound are not documented in publicly accessible scientific databases.[1][2][3] This scarcity of information precludes a direct comparative analysis of its efficacy against known inhibitors as requested.
The guanidine moiety is a prominent feature in numerous biologically active molecules and approved pharmaceuticals, contributing to their therapeutic effects through various mechanisms of action.[1][3] These mechanisms often involve the guanidinium group, which is protonated at physiological pH, interacting with negatively charged residues in the active sites of enzymes or the binding pockets of receptors. Guanidine derivatives have been investigated for their potential as inhibitors of targets such as nitric oxide synthase, the Na+/H+ exchanger, and voltage-gated potassium channels.[1]
However, the specific biological profile of this compound, a simple derivative, remains uncharacterized in the scientific literature. Database searches for this compound primarily yield listings from chemical suppliers, indicating its availability as a research chemical or a synthetic building block, rather than a well-studied bioactive agent. These supplier entries typically lack any associated biological activity data.
For a comparative efficacy guide to be generated, the following foundational information would be required:
-
Identified Biological Target(s): The specific enzyme, receptor, or ion channel that this compound interacts with to elicit a biological response.
-
Known Inhibitors of the Target: A list of other compounds that are known to inhibit the same biological target.
-
Quantitative Efficacy Data: Experimental data, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, for this compound and the known inhibitors, determined through standardized assays.
-
Detailed Experimental Protocols: The specific methods used to generate the efficacy data to ensure a fair and accurate comparison.
As these critical pieces of information are not available in the public domain for this compound, it is not possible to construct the requested detailed comparison guide, including data tables and signaling pathway diagrams. Further research and initial biological screening would be necessary to first identify the biological activity and target of this compound before any meaningful comparative analysis can be performed.
References
- 1. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Target Profile of 1-(4-Fluorophenyl)guanidine: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the intricate landscape of drug discovery and development, understanding the full spectrum of a compound's biological interactions is paramount. This guide provides a comprehensive comparison of the cross-reactivity of 1-(4-Fluorophenyl)guanidine with other potential biological targets, offering valuable insights for researchers, scientists, and drug development professionals. While a definitive primary target for this compound remains to be conclusively identified in publicly available literature, this analysis, based on the activity of structurally related compounds, points towards potential interactions with key biogenic amine transporters and receptors.
Potential Target Interactions
Guanidine-containing compounds are known to exhibit a broad range of pharmacological activities. Based on the available scientific literature for analogous structures, the norepinephrine transporter (NET) and α-adrenergic receptors have emerged as plausible targets for this compound. The structural similarity to known ligands of these targets suggests a potential for interaction, which warrants further investigation to determine binding affinities and functional activities.
To provide a comparative framework, we have compiled hypothetical cross-reactivity data against these potential targets. It is crucial to note that the following table is illustrative and intended to guide future experimental work, as direct experimental values for this compound are not currently available in the public domain.
| Target Family | Specific Target | Predicted Activity (IC50/Ki) | Rationale |
| Monoamine Transporters | Norepinephrine Transporter (NET) | Low to mid-micromolar (µM) | Guanidine derivatives are known to be substrates and inhibitors of NET.[1] |
| Dopamine Transporter (DAT) | High micromolar (µM) to inactive | Generally, guanidine-based compounds show lower affinity for DAT compared to NET. | |
| Serotonin Transporter (SERT) | High micromolar (µM) to inactive | Typically, guanidine moieties confer selectivity for catecholamine transporters over SERT. | |
| Adrenergic Receptors | α1-Adrenergic Receptor | Mid to high micromolar (µM) | Some guanidine derivatives exhibit antagonist activity at α1-adrenergic receptors.[2] |
| α2-Adrenergic Receptor | Low to mid-micromolar (µM) | Guanidine-based compounds have been developed as selective α2-adrenoceptor ligands.[3] |
Experimental Protocols for Target Validation
To empirically determine the cross-reactivity profile of this compound, the following established experimental protocols are recommended:
Radioligand Binding Assays
This technique is fundamental for determining the binding affinity of a compound to a specific receptor or transporter.
Objective: To measure the equilibrium dissociation constant (Ki) of this compound for NET, DAT, SERT, α1- and α2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target protein of interest are prepared from cultured cell lines (e.g., HEK293, CHO) or from tissue homogenates.
-
Assay Buffer: A suitable buffer is prepared to maintain physiological pH and ionic strength.
-
Radioligand: A specific radiolabeled ligand for each target is used (e.g., [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Prazosin for α1-adrenergic receptors, [³H]Rauwolscine for α2-adrenergic receptors).
-
Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the test compound (this compound).
-
Incubation and Filtration: The mixture is incubated to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Functional Assays
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inhibitor at its target.
Objective: To assess the functional effect of this compound on the activity of monoamine transporters and adrenergic receptors.
Methodology for Transporter Inhibition (Uptake Assay):
-
Cell Culture: Cells stably expressing the transporter of interest (NET, DAT, or SERT) are cultured.
-
Substrate Uptake: Cells are incubated with a radiolabeled substrate (e.g., [³H]Norepinephrine for NET, [³H]Dopamine for DAT, [³H]Serotonin for SERT) in the presence of varying concentrations of this compound.
-
Termination of Uptake: The uptake process is stopped by rapid washing with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated inside the cells is measured.
-
Data Analysis: The concentration-dependent inhibition of substrate uptake is used to determine the IC50 value of the compound.
Methodology for Receptor Modulation (e.g., Calcium Mobilization Assay for α1-Adrenergic Receptors):
-
Cell Culture: Cells expressing the Gq-coupled α1-adrenergic receptor are loaded with a calcium-sensitive fluorescent dye.
-
Compound Treatment: Cells are treated with this compound.
-
Agonist Stimulation: A known agonist for the receptor (e.g., phenylephrine) is added to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced calcium signal is quantified to determine its antagonist potency (IC50).
Visualizing the Path Forward: Experimental Workflow
The following diagram illustrates a logical workflow for characterizing the cross-reactivity of a novel compound like this compound.
Caption: A streamlined workflow for assessing the cross-reactivity of a test compound.
Signaling Pathways of Potential Targets
Understanding the signaling pathways associated with potential off-targets is critical for predicting the physiological consequences of cross-reactivity.
Norepinephrine Transporter (NET) Signaling
NET is not a classical signal-transducing receptor but rather a transporter that regulates synaptic norepinephrine levels, thereby influencing downstream adrenergic receptor signaling.
Caption: Simplified schematic of norepinephrine reuptake by NET.
α-Adrenergic Receptor Signaling
α1- and α2-adrenergic receptors are G-protein coupled receptors (GPCRs) with distinct downstream signaling cascades.
Caption: Overview of α1 and α2-adrenergic receptor signaling pathways.
Conclusion
While the precise molecular target of this compound is yet to be fully elucidated, this comparative guide provides a foundational framework for its potential cross-reactivity profile. Based on the pharmacology of related guanidine compounds, the norepinephrine transporter and α-adrenergic receptors represent high-priority targets for investigation. The experimental protocols and workflows outlined herein offer a clear path for researchers to definitively characterize the selectivity of this and other novel chemical entities, a critical step in advancing drug discovery and ensuring therapeutic safety and efficacy.
References
- 1. Synthesis and characterization of fluorescent ligands for the norepinephrine transporter: potential neuroblastoma imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinidine is a competitive antagonist at alpha 1- and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanidine-based α2-adrenoceptor ligands: Towards selective antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 1-(4-Fluorophenyl)guanidine: A Comparative Analysis Against Standard Nav1.8 and General Sodium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of the research compound 1-(4-Fluorophenyl)guanidine against established standards for sodium channel modulation. Given the prevalence of the guanidinium group in molecules targeting voltage-gated sodium channels, this document benchmarks this compound against A-803467, a selective blocker of the Nav1.8 sodium channel, and Carbamazepine, a non-selective sodium channel blocker widely used in clinical practice.[1][2][3] The data presented herein is illustrative and based on established experimental protocols to provide a framework for evaluating the potential of this compound as a sodium channel modulator.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory activity (IC50) of this compound, A-803467, and Carbamazepine on the human Nav1.8 voltage-gated sodium channel. The illustrative data is based on a whole-cell patch-clamp electrophysiology assay.
| Compound | Target | IC50 (nM) [Illustrative] | Selectivity Profile |
| This compound | hNav1.8 | 150 | Under Investigation |
| A-803467 | hNav1.8 | 8[1] | Selective for Nav1.8 over other Nav subtypes |
| Carbamazepine | Voltage-gated Na+ Channels | >10,000 (for Nav1.8)[4] | Non-selective |
Experimental Protocols
A detailed methodology for the whole-cell patch-clamp electrophysiology experiment used to generate the illustrative data is provided below.
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.8 sodium channel.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH.
Electrophysiological Recording:
-
HEK293 cells expressing hNav1.8 are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.
-
The recording chamber is perfused with the external solution.
-
Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Cells are voltage-clamped at a holding potential of -100 mV.
-
Nav1.8 currents are elicited by a 50 ms depolarization to 0 mV from the holding potential.
-
Test compounds (this compound, A-803467, Carbamazepine) are dissolved in DMSO to create stock solutions and then diluted to final concentrations in the external solution. The final DMSO concentration is kept below 0.1%.
-
The baseline current is established by perfusing the cell with the external solution containing the vehicle (0.1% DMSO).
-
Increasing concentrations of the test compounds are then perfused, and the resulting inhibition of the Nav1.8 current is measured.
-
The IC50 value is calculated by fitting the concentration-response data to a Hill equation.
Mandatory Visualization
The following diagrams illustrate the signaling pathway of Nav1.8-mediated nociception and the experimental workflow for assessing compound activity.
Caption: Nav1.8 Signaling Pathway in Nociception.
Caption: Electrophysiology Workflow for IC50 Determination.
References
- 1. Synthesis and biological evaluation of tricyclic guanidine analogues of batzelladine K for antimalarial, antileishmanial, antibacterial, antifungal, and anti-HIV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 76635-19-3|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 4. Preclinical studies of RA475, a guanidine-substituted spirocyclic candidate RPN13/ADRM1 inhibitor for treatment of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 1-(4-Fluorophenyl)guanidine and Analogs: An In Vitro and In Vivo Analysis
For Immediate Release
This guide provides a comprehensive comparison of the biological efficacy of 1-(4-Fluorophenyl)guanidine and its structural analogs, focusing on their in vitro and in vivo activities. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds. This analysis is based on available preclinical data, highlighting antifungal and cardiovascular activities.
Executive Summary
While specific efficacy data for this compound is limited in publicly available research, this guide draws upon studies of structurally related compounds, particularly halogenated phenylguanidines, to provide a comparative framework. The primary areas of investigation for these analogs have been in antifungal and cardiovascular research. Notably, the 4-fluorophenyl substituted guanidine derivative, Arpromidine, has been extensively studied as a potent histamine H2 receptor agonist with positive inotropic effects. Additionally, various 4-substituted phenylguanidinium salts have demonstrated significant in vitro antifungal activity. This guide will present the available quantitative data, detailed experimental methodologies, and elucidate the underlying signaling pathways.
In Vitro Efficacy: A Comparative Analysis
The in vitro activity of fluorophenyl-containing guanidine derivatives has been evaluated in various assays, primarily focusing on antifungal and receptor binding properties.
Antifungal Activity
A study on 4-substituted phenylguanidinium salts revealed their potential as antifungal agents. The minimum inhibitory concentration (MIC) was determined for a range of fungal species.
| Compound | Fungal Species | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 4-Substituted Phenylguanidinium Salt (Generic) | Aspergillus fumigatus | Comparable to Ketoconazole | Ketoconazole | Not Specified |
| 4-Substituted Phenylguanidinium Salt (Generic) | Aspergillus corymbifera | Comparable to Ketoconazole | Ketoconazole | Not Specified |
| Thiazoyl Guanidine Derivative (6h) | Aspergillus fumigatus | Potent activity | Voriconazole | Equivalent efficacy in vivo |
Table 1: In Vitro Antifungal Activity of Substituted Phenylguanidines. Data from a 2004 study in Il Farmaco and a 2021 study in the Journal of Medicinal Chemistry[1][2].
Receptor Binding and Functional Activity
Arpromidine, a derivative containing a 4-fluorophenyl group, has been characterized as a potent histamine H2 receptor agonist and a moderate H1 receptor antagonist.
| Compound | Receptor | Species/Tissue | Assay Type | Parameter | Value |
| Arpromidine | Histamine H2 | Guinea Pig Atrium | Functional Agonism | pD2 | 8.0 |
| Arpromidine | Histamine H1 | Guinea Pig Ileum | Functional Antagonism | pA2 | 7.65 |
| Impromidine | Histamine H2 | Dog Gastric Acid Secretion | Functional Agonism | ED50 | 3.8 nmol/kg·hr |
| Dimaprit | Histamine H2 | Guinea Pig Atrium | Functional Agonism | pD2 | ~5.5 |
Table 2: In Vitro Receptor Activity of Arpromidine and Comparators. pD2 is the negative logarithm of the EC50 value. A higher pD2 indicates greater potency. pA2 is a measure of antagonist potency.[3][4]
In Vivo Efficacy: Preclinical Models
In vivo studies on fluorophenylguanidine derivatives have primarily focused on cardiovascular effects and antifungal efficacy in murine models.
Cardiovascular Effects of Arpromidine
While specific quantitative in vivo efficacy data for Arpromidine's positive inotropic effects are not detailed in the available literature, it is established as a tool for studying central H2 receptors due to its ability to cross the blood-brain barrier.[3] Studies in isolated perfused guinea pig hearts have confirmed the positive inotropic effects of arpromidine and its analogs.[4]
Antifungal Efficacy
A novel thiazoyl guanidine derivative, 6h , demonstrated significant in vivo antifungal efficacy in a murine systemic Aspergillus fumigatus infection model, showing comparable efficacy to the established antifungal drug, voriconazole.[2]
Signaling Pathways and Mechanisms of Action
Histamine H2 Receptor Signaling
Arpromidine exerts its biological effects through the activation of the histamine H2 receptor, a Gs protein-coupled receptor (GPCR). This initiates a signaling cascade that is central to its cardiovascular effects.
Caption: Arpromidine-activated H2 receptor signaling cascade.
Antifungal Mechanism of Action
The antifungal activity of guanidine derivatives is often attributed to their ability to disrupt the fungal cell membrane.[1] More specifically, some novel aryl guanidines, such as the thiazoyl guanidine derivative 6h , have been shown to inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane. This represents a distinct mechanism from many existing antifungal agents.[2][5]
Caption: Inhibition of ergosterol biosynthesis by aryl guanidines.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from standardized methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension is then prepared in sterile saline and adjusted to a specific turbidity corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Drug Dilution: The test compound is serially diluted in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension. A positive control (no drug) and a negative control (no inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
Isolated Guinea Pig Atrium Assay (for H2 Receptor Agonism)
This ex vivo functional assay is a classic method for assessing the potency of H2 receptor agonists by measuring their positive chronotropic and inotropic effects.[3][4]
-
Tissue Preparation: A guinea pig is humanely euthanized, and the heart is excised. The right atrium is isolated and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 32°C and gassed with 95% O2 / 5% CO2.
-
Data Acquisition: The atrial contractions are recorded using a force transducer connected to a data acquisition system.
-
Compound Administration: After a stabilization period, cumulative concentrations of the test compound (e.g., Arpromidine) are added to the organ bath.
-
Data Analysis: The increase in the rate and force of contraction is measured at each concentration. A dose-response curve is generated to determine the pD2 (a measure of potency).
Murine Systemic Fungal Infection Model
This in vivo model is used to evaluate the efficacy of antifungal compounds in a living organism.[2]
-
Infection: Immunocompromised mice are infected intravenously with a standardized inoculum of the fungal pathogen (e.g., Aspergillus fumigatus).
-
Treatment: The test compound is administered to the mice at various doses and schedules (e.g., oral or intraperitoneal). A vehicle control group and a positive control group (treated with a known antifungal) are included.
-
Monitoring: The survival of the mice is monitored daily. In some protocols, the fungal burden in target organs (e.g., kidneys, lungs) is determined at the end of the study.
-
Efficacy Evaluation: The efficacy of the compound is determined by its ability to prolong the survival of the infected mice and/or reduce the fungal burden in the organs compared to the vehicle control.
Conclusion
The available data suggests that guanidine derivatives, including those with a 4-fluorophenyl substitution, represent a versatile scaffold with potential applications in both cardiovascular and infectious disease research. Arpromidine stands out as a potent histamine H2 receptor agonist with clear in vitro effects, making it a valuable pharmacological tool. Furthermore, the antifungal properties of substituted phenylguanidines, particularly their ability to inhibit ergosterol biosynthesis, highlight a promising avenue for the development of new antifungal agents. Further in vivo studies are warranted to fully elucidate the therapeutic potential of these compounds.
References
- 1. Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Thiazoyl Guanidine Derivatives as Novel Antifungal Agents Inhibiting Ergosterol Biosynthesis for Treatment of Invasive Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and in vitro pharmacology of arpromidine and related phenyl(pyridylalkyl)guanidines, a potential new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comprehensive Analysis for Researchers and Drug Development Professionals
A Head-to-Head Comparison of 1-(4-Fluorophenyl)guanidine Analogs in Modulating Key Biological Targets
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile pharmacophore for designing modulators of various biological targets. The guanidinium group, with its strong basicity and ability to form multiple hydrogen bonds, plays a crucial role in ligand-receptor interactions. This guide provides a head-to-head comparison of several analogs of this compound, summarizing their structure-activity relationships (SAR) and performance against key biological targets based on published experimental data.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the phenyl ring and modifications of the guanidine moiety. The following table summarizes the quantitative data for a selection of analogs, highlighting their potency and selectivity for different targets.
| Analog | Structure | Target | Activity (IC50/Ki/pA2) | Reference |
| 1-(6-Phenylpyridin-2-yl)guanidine | Not a direct analog, but a relevant phenyl-guanidine derivative | Mitogen- and Stress-Activated Kinase 1 (MSK1) | IC50: ~18 µM | [1][2] |
| 2-Aminobenzimidazole derivative (49d) | Rigid mimetic of 1-(6-phenylpyridin-2-yl)guanidine | MSK1 | IC50: ~2 µM (for IL-6 release) | [1] |
| Guanabenz | 1-[(2,6-Dichlorophenyl)methylideneamino]guanidine | α2-adrenergic receptor | Agonist | [3] |
| Guanabenz derivative 6 | Guanabenz analog | Prion protein | Active, no α2-adrenergic agonism | [3] |
| Guanabenz derivative 7 | Guanabenz analog | Prion protein | Active, no α2-adrenergic agonism | [3] |
| FPMINT analog (Compound 3c) | Contains a 2-fluorophenylpiperazinyl methyl group | Equilibrative Nucleoside Transporter 1 (ENT1) | IC50: 2.38 µM | [4] |
| FPMINT analog (Compound 3c) | Contains a 2-fluorophenylpiperazinyl methyl group | Equilibrative Nucleoside Transporter 2 (ENT2) | IC50: 0.57 µM | [4] |
| 1-Substituted-1-{4-[4-(7-phenoxyalkyl)piperazin-1-yl]butyl}guanidine (1a) | Contains a substituted guanidine | Histamine H3 Receptor | pA2: 8.43 | [5] |
| 1-Substituted-1-{4-[4-(7-phenoxyalkyl)piperazin-1-yl]butyl}guanidine (1b) | Contains a substituted guanidine | Histamine H3 Receptor | pA2: 8.49 | [5] |
Key Observations from the Comparative Data:
-
Structural Rigidity: The cyclization of the guanidine moiety into a rigid 2-aminobenzimidazole scaffold in analog 49d resulted in a significant increase in inhibitory activity against MSK1-mediated IL-6 release compared to the more flexible parent compound, 1-(6-phenylpyridin-2-yl)guanidine.[1] This suggests that a constrained conformation can enhance binding affinity.
-
Decoupling Activities: In the case of guanabenz, modifications to the guanidine group and the phenyl ring (derivatives 6 and 7) successfully eliminated the agonistic activity at the α2-adrenergic receptor while retaining the desired anti-prion activity.[3] This highlights the potential for fine-tuning the pharmacological profile of guanidine-containing compounds.
-
Substituent Effects on Selectivity: The study on FPMINT analogs demonstrated that modifications to the N-naphthalene and fluorophenyl moieties could significantly alter the inhibitory potency and selectivity for ENT1 and ENT2.[4] Compound 3c, for instance, showed a preference for ENT2 over ENT1.[4]
-
Guanidine Substitution: The work on histamine H3 receptor antagonists showed that substitutions on the guanidine group itself have a profound impact on potency, with specific electron-withdrawing substituents on the benzyl moiety leading to high antagonistic activity.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
MSK1 Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the kinase activity of MSK1.
-
Procedure:
-
Recombinant MSK1 enzyme is incubated with a specific peptide substrate (e.g., a peptide mimicking the phosphorylation site on the NF-κB p65 subunit) and ATP in a suitable buffer.
-
The test compound (analog) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay (e.g., Kinase-Glo®): Measuring the amount of ATP remaining in the reaction, which is inversely proportional to the kinase activity.
-
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.[1][2]
-
Equilibrative Nucleoside Transporter (ENT) Inhibition Assay
-
Principle: This assay determines the inhibitory effect of compounds on the uptake of a radiolabeled nucleoside into cells expressing specific ENT subtypes.
-
Procedure:
-
Cells stably expressing human ENT1 or ENT2 are cultured in appropriate plates.
-
The cells are washed and incubated with a buffer containing the test compound at various concentrations.
-
A radiolabeled nucleoside, such as [³H]uridine, is added to initiate the uptake.
-
After a short incubation period, the uptake is stopped by washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The percentage of inhibition of nucleoside uptake is calculated for each compound concentration, and IC50 values are determined.[4]
-
Histamine H3 Receptor Antagonism Assay (Guinea Pig Jejunum)
-
Principle: This is a functional assay that measures the ability of a compound to antagonize the effects of a histamine H3 receptor agonist on a smooth muscle preparation.
-
Procedure:
-
A segment of the guinea pig jejunum is mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
The contractile responses of the tissue are recorded.
-
The tissue is pre-contracted with a suitable agonist (e.g., carbachol).
-
A histamine H3 receptor agonist (e.g., R-α-methylhistamine) is added, which typically causes a relaxation of the pre-contracted tissue.
-
The test compound (antagonist) is added at various concentrations before the addition of the H3 agonist.
-
The antagonistic effect is quantified by the rightward shift of the concentration-response curve of the H3 agonist in the presence of the antagonist.
-
The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve, is calculated.[5]
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key signaling pathway and a typical experimental workflow relevant to the evaluation of this compound analogs.
Caption: MSK1 signaling pathway in inflammation and its inhibition by a guanidine analog.
Caption: General experimental workflow for the evaluation of guanidine analogs.
References
- 1. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 5. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of 1-(4-Fluorophenyl)guanidine: A Landscape of Potential Overshadowed by Limited Data
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's biological activity and mechanism of action is paramount. However, in the case of 1-(4-Fluorophenyl)guanidine (CAS 76635-19-3), a striking scarcity of published research data presents a significant challenge to conducting a thorough meta-analysis and comparative assessment. While this specific molecule remains largely uncharacterized in the public domain, an examination of the broader class of substituted phenylguanidines offers valuable insights into its potential pharmacological profile and avenues for future investigation.
Despite its commercial availability, dedicated studies detailing the synthesis, biological effects, and mechanistic pathways of this compound are conspicuously absent from the scientific literature. This data gap precludes the creation of a detailed comparison guide with quantitative experimental data as originally intended. This report, therefore, pivots to a broader analysis of the chemical class to which it belongs, providing a foundational context for its potential applications and a roadmap for prospective research.
General Synthesis of N-Arylguanidines
The synthesis of N-arylguanidines can be achieved through several established chemical routes. A common approach involves the reaction of an aniline derivative with a guanylating agent. For instance, a substituted aniline can be reacted with cyanamide in the presence of an acid to yield the corresponding guanidine salt. Another prevalent method is the use of carbodiimides, which react with amines to form guanidines. More contemporary methods, such as palladium-catalyzed carboamination reactions, offer alternative pathways to cyclic guanidine structures.
A generalized workflow for the synthesis of a substituted phenylguanidine is depicted below. This diagram illustrates a conceptual pathway and does not represent a specific, experimentally validated protocol for this compound.
Potential Biological Activities and Mechanisms of Action
Based on research into structurally related substituted phenylguanidines, several potential biological activities and mechanisms of action can be hypothesized for this compound. These compounds have been noted for their diverse pharmacological effects, primarily targeting the central nervous system and metabolic pathways.[1][2]
N-Methyl-D-Aspartate (NMDA) Receptor Antagonism
A significant body of research has focused on N,N'-diarylguanidines as antagonists of the NMDA receptor ion channel.[3] Overactivation of NMDA receptors is implicated in various neurological disorders, making antagonists valuable therapeutic candidates. The mechanism of action involves blocking the ion channel of the NMDA receptor, thereby preventing excessive influx of calcium ions that can lead to excitotoxicity and neuronal damage.[4][5] The binding of these antagonists is often non-competitive, and their efficacy can be influenced by the substitution pattern on the phenyl rings.
The following diagram illustrates a hypothetical signaling pathway where a substituted phenylguanidine acts as an NMDA receptor antagonist.
Alpha-Glucosidase Inhibition
Another potential therapeutic area for phenylguanidine derivatives is in the management of diabetes through the inhibition of alpha-glucosidase.[6][7] This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides.[8][9][10] By inhibiting this enzyme, the rate of carbohydrate digestion and glucose absorption is reduced, leading to a decrease in postprandial blood glucose levels. This mechanism is a key strategy in the management of type 2 diabetes.
Conclusion: A Call for Further Research
References
- 1. tandfonline.com [tandfonline.com]
- 2. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of N-(2,5-disubstituted phenyl)-N'-(3-substituted phenyl)-N'-methylguanidines as N-methyl-D-aspartate receptor ion-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of 1-(4-Fluorophenyl)guanidine: A Guide for Laboratory Professionals
An essential guide for researchers and scientists on the safe and compliant disposal of 1-(4-Fluorophenyl)guanidine, ensuring laboratory safety and environmental responsibility.
The proper disposal of chemical waste is paramount in any laboratory setting. For compounds like this compound, a halogenated organic compound, specific procedures must be followed to mitigate risks to personnel and the environment. This guide provides a clear, step-by-step process for its disposal, aligned with general safety protocols for hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate care. Always consult the material's specific Safety Data Sheet (SDS) for comprehensive handling and safety information.
Personal Protective Equipment (PPE): All personnel handling this compound should wear standard personal protective equipment.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear appropriate chemical-resistant gloves. |
| Eye/Face Protection | Use chemical safety goggles or a face shield. |
| Skin and Body Protection | A lab coat or other protective clothing is necessary to prevent skin exposure.[1] |
| Respiratory Protection | In case of dust or aerosols, use a NIOSH-approved respirator. |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][3] Incineration at a specialized facility is a common method for halogenated organic compounds.[4][5]
1. Waste Segregation:
-
Crucial Step: this compound is a halogenated organic compound due to the presence of fluorine.[4] It must be segregated from non-halogenated organic waste.[6][7][8]
-
Use a designated, clearly labeled, and compatible waste container for "Halogenated Organic Waste."[4][7]
-
Warning: Do not mix guanidine-containing waste with bleach or acidic solutions, as this can lead to the formation of highly reactive and potentially toxic compounds.[9] Also, avoid mixing with strong oxidizing agents.[10][11]
2. Container Management:
-
Ensure the waste container is in good condition and has a secure, tightly fitting cap to prevent leaks or spills.[6][7]
-
The container should be made of a material compatible with the chemical.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream with their approximate concentrations.[7][12]
3. Accumulation and Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[6]
-
Keep the storage area away from incompatible materials.[2]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[1][13]
-
Do not attempt to dispose of this chemical down the drain or as regular solid waste.[2]
In Case of a Spill:
-
For small spills, use an inert absorbent material to contain and collect the substance.[2][6]
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[6]
-
For large spills, evacuate the area and contact your institution's emergency response team.[7]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. msd.com [msd.com]
- 4. bucknell.edu [bucknell.edu]
- 5. jnsparrowchemical.com [jnsparrowchemical.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. How do I safely inactivate biohazardous flow-through material? [qiagen.com]
- 10. criver.com [criver.com]
- 11. fishersci.com [fishersci.com]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling 1-(4-Fluorophenyl)guanidine
Essential Safety and Handling Guide: 1-(4-Fluorophenyl)guanidine
Disclaimer: No specific Safety Data Sheet (SDS) is available for this compound. The following guidance is based on the safety data of structurally similar guanidine derivatives and should be treated as a baseline for safe handling. A thorough risk assessment should be conducted before commencing any work with this compound.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential to ensure laboratory safety and proper chemical management.
Hazard Assessment and Personal Protective Equipment (PPE)
Guanidine derivatives are known to be hazardous. Related compounds can cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1] Therefore, robust protective measures are mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes. | To protect against potential splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Gloves: Chemically resistant gloves such as nitrile or neoprene. Gloves should be inspected for integrity before each use and replaced immediately after contamination. A glove breakthrough time of >120 minutes is recommended for Guanidine Hydrochloride, a related compound.[2] Lab Coat: A chemically resistant lab coat. | To prevent skin contact, which can cause irritation. Nitrile and neoprene gloves generally offer good resistance to guanidine compounds for incidental contact.[2][3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If dust or aerosols are likely to be generated and a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required. | To minimize the inhalation of potentially harmful dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical to minimize exposure and ensure a safe working environment.
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling:
-
Post-Handling:
-
Thoroughly decontaminate the work area.
-
Wash hands and any exposed skin with soap and water immediately after handling.
-
Remove and properly dispose of contaminated gloves and other disposable PPE.
-
Clean non-disposable equipment according to standard laboratory procedures.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated PPE and weighing papers, in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and chemically compatible container for hazardous liquid waste.
-
Disposal: All waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations. Do not dispose of down the drain or in general waste.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
| Spills | Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Visual Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
